molecular formula C9H12O3S B3203899 Methyl 2,4-dimethylbenzenesulfonate CAS No. 102439-46-3

Methyl 2,4-dimethylbenzenesulfonate

Numéro de catalogue: B3203899
Numéro CAS: 102439-46-3
Poids moléculaire: 200.26 g/mol
Clé InChI: GLQVOCHZNZTUBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 2,4-dimethylbenzenesulfonate is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-dimethylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dimethylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVOCHZNZTUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292139
Record name Methyl 2,4-dimethylbenzenesulfonate
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Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102439-46-3
Record name Methyl 2,4-dimethylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102439-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4-dimethylbenzenesulfonate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2,4-dimethylbenzenesulfonate, a versatile sulfonate ester of significant interest to researchers in organic synthesis and medicinal chemistry. While not as commonly cited as its structural analog, methyl p-toluenesulfonate (methyl tosylate), this compound serves as a potent and effective methylating agent. This guide delineates its chemical structure, physicochemical and spectroscopic properties, a detailed protocol for its synthesis from readily available precursors, and a mechanistic exploration of its reactivity. Particular emphasis is placed on its application as a methylating agent, offering a valuable alternative to more volatile or hazardous reagents. Safety protocols and handling procedures are also discussed, providing a complete framework for its use in a professional research setting.

Chemical Identity and Molecular Structure

Methyl 2,4-dimethylbenzenesulfonate is an aromatic sulfonate ester. Its structure is characterized by a benzene ring substituted with two methyl groups at the 2- and 4-positions and a methyl sulfonate group at the 1-position.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name: Methyl 2,4-dimethylbenzene-1-sulfonate

  • Common Synonyms: Methyl m-xylene-4-sulfonate, 2,4-Dimethylbenzenesulfonic acid methyl ester

  • Molecular Formula: C₉H₁₂O₃S

  • CAS Number: While a specific CAS number is not broadly indexed, the parent acid, 2,4-Dimethylbenzenesulfonic acid, is registered under CAS No. 88-61-9.[1][2]

1.2. Structural Analysis

The molecule's core is the m-xylene backbone, which provides a rigid, hydrophobic scaffold. The sulfonate ester group (-SO₂-O-CH₃) is the key functional moiety, responsible for the compound's characteristic reactivity. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms via double bonds, one oxygen atom of the ester linkage, and the C1 carbon of the aromatic ring. The electron-withdrawing nature of the sulfonate group, combined with the electron-donating effects of the two methyl groups on the benzene ring, influences the electronic distribution and reactivity of the entire molecule.[3]

Caption: Chemical structure of Methyl 2,4-dimethylbenzenesulfonate.

Physicochemical and Spectroscopic Properties

While specific experimental data for Methyl 2,4-dimethylbenzenesulfonate is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like methyl p-toluenesulfonate.

2.1. Physicochemical Properties

The following table summarizes the key physicochemical identifiers and properties.

PropertyValueSource / Rationale
Molecular Weight 200.26 g/mol Calculated from Molecular Formula (C₉H₁₂O₃S)
Parent Acid MW 186.23 g/mol PubChem CID 6938[2]
Parent Acid Melting Point 61-62 °CFor 2,4-Dimethylbenzenesulfonic acid[4]
Physical State Colorless to pale yellow liquid or low-melting solidPredicted based on analog methyl p-toluenesulfonate.
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Acetone); Insoluble in water.Predicted based on the hydrophobic aromatic structure and lack of H-bond donors.

2.2. Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm). The proton ortho to the sulfonate group will be the most downfield, followed by the other two protons which will appear as a singlet and a doublet.

    • Ester Methyl Protons (3H): A sharp singlet at ~3.8-4.0 ppm.

    • Ring Methyl Protons (6H): Two distinct singlets in the aliphatic region, likely between 2.3 and 2.7 ppm. The parent acid shows signals at 2.31 and 2.60 ppm.[5]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The ester methyl carbon will be around 55-60 ppm, the two ring methyl carbons around 20-25 ppm, and six signals for the aromatic carbons, with the carbon attached to the sulfur atom being the most downfield.

  • Infrared (IR) Spectroscopy: Key stretches will confirm the functional groups.

    • S=O Asymmetric Stretch: Strong absorption around 1350-1370 cm⁻¹.

    • S=O Symmetric Stretch: Strong absorption around 1170-1190 cm⁻¹.

    • C-O Stretch: Absorption around 1000-1020 cm⁻¹.

    • Aromatic C-H and C=C: Stretches and bends in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 200. Key fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 169, and cleavage of the C-S bond to yield a 2,4-dimethylphenyl cation at m/z = 105. The parent acid shows a molecular ion at m/z 186.[4]

Synthesis and Purification

The most direct and reliable synthesis of Methyl 2,4-dimethylbenzenesulfonate involves a two-step process starting from m-xylene. This methodology ensures high purity and yield by proceeding through a stable, isolable intermediate, 2,4-dimethylbenzenesulfonyl chloride.

3.1. Synthetic Workflow and Mechanistic Rationale

The chosen pathway involves:

  • Chlorosulfonation of m-Xylene: An electrophilic aromatic substitution where chlorosulfonic acid reacts with m-xylene to form 2,4-dimethylbenzenesulfonyl chloride. The reaction is directed by the ortho- and para-directing methyl groups, leading to high regioselectivity.

  • Esterification: The resulting sulfonyl chloride is a highly reactive electrophile. It readily reacts with methanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the desired methyl ester. The base serves to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Two-step synthesis workflow for Methyl 2,4-dimethylbenzenesulfonate.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride [6]

  • Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas).

  • Initial Reagents: Charge the flask with m-xylene (0.2 mol, 21.2 g) and an inert solvent such as chloroform (50 mL). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (0.4 mol, 46.6 g, 26.6 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The product will separate as an organic layer. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dimethylbenzenesulfonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of Methyl 2,4-dimethylbenzenesulfonate [7][8]

  • Apparatus Setup: In a 250 mL flask equipped with a magnetic stirrer and a condenser, dissolve the crude 2,4-dimethylbenzenesulfonyl chloride (approx. 0.2 mol) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add methanol (0.3 mol, 12.1 mL) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (0.22 mol, 17.4 g, 17.8 mL) dropwise, keeping the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Workup: Dilute the reaction mixture with 100 mL of DCM. Wash the solution sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 2,4-dimethylbenzenesulfonate.

Chemical Reactivity and Key Applications

The primary utility of Methyl 2,4-dimethylbenzenesulfonate in a research context is as a methylating agent. Its reactivity stems from the excellent leaving group ability of the 2,4-dimethylbenzenesulfonate anion.

4.1. The Sulfonate Ester as a Methylating Agent

The S-O bond in the sulfonate ester is highly polarized, making the ester methyl carbon atom electrophilic. Nucleophiles readily attack this carbon in a classic Sₙ2 reaction, displacing the sulfonate anion.

  • Mechanism: The 2,4-dimethylbenzenesulfonate anion is a weak base, highly stabilized by resonance across the sulfonyl group and the aromatic ring. This stabilization makes it an exceptional leaving group, facilitating the nucleophilic attack on the methyl group.

  • Reactivity Comparison: The reactivity of methyl arenesulfonates is often compared to that of methyl iodide.[8] They are generally considered safer alternatives to dimethyl sulfate and methyl iodide due to their lower volatility and reduced acute toxicity, though they must still be handled as potent alkylating agents.[7][9]

Caption: General Sₙ2 mechanism for methylation using an arenesulfonate.

4.2. Applications in Drug Development and Organic Synthesis

  • O-Methylation: Used for the methylation of phenols and carboxylic acids under basic conditions. This is crucial for modifying the solubility, lipophilicity, and metabolic stability of drug candidates.

  • N-Methylation: Effective for the methylation of primary and secondary amines and N-heterocycles. N-methylation is a common strategy in drug design to block metabolic N-dealkylation, modulate basicity (pKa), and improve cell permeability.

  • S-Methylation: Can be used to methylate thiols to form thioethers, a functional group present in some pharmaceuticals.

  • Intermediate in Synthesis: Beyond its role as a methylating agent, the parent 2,4-dimethylbenzenesulfonic acid is used as a strong acid catalyst in various organic transformations.[4]

Safety, Handling, and Storage

As a potent alkylating agent, Methyl 2,4-dimethylbenzenesulfonate must be handled with appropriate caution. Alkylating agents as a class are considered potential mutagens and carcinogens.

  • Hazard Identification:

    • Acute Effects: Expected to be a skin and eye irritant. Inhalation may cause respiratory tract irritation. Harmful if swallowed. The parent sulfonic acid is classified as causing skin and serious eye irritation.[10]

    • Chronic Effects: Potential for genotoxicity due to its alkylating nature.[7] All work should be conducted with the assumption that the compound is a suspected mutagen.

  • Safe Handling Protocols:

    • Always handle in a properly functioning chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Have an appropriate spill kit readily available.

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

Methyl 2,4-dimethylbenzenesulfonate is a valuable and highly effective methylating reagent for advanced organic synthesis. Its straightforward preparation from inexpensive starting materials, coupled with its potent reactivity, makes it an attractive tool for researchers in drug discovery and materials science. While it requires careful handling due to its inherent nature as an alkylating agent, its physical properties offer safety advantages over more volatile alternatives. This guide provides the foundational knowledge for its synthesis, characterization, and safe application, empowering scientists to leverage its full potential in their research endeavors.

References

  • PubChem. 2,4-Dimethylbenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Nirmala, P. G., Foro, S., & Gowda, B. T. (2011). 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. Available at: [Link]

  • Fountain, K. R., et al. (1991). Reactivity patterns of N-methylbenzhydroxamates. I. Studies of methyl transfer between N-methylbenzhydroxamates and arenesulfonates. Canadian Journal of Chemistry, 69(5), 798-805. Available at: [Link]

  • Google Patents. (2006). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • Organic Syntheses. 2,4-dinitrobenzenesulfenyl chloride. Available at: [Link]

  • Taylor & Francis. Methyl methanesulfonate – Knowledge and References. Available at: [Link]

  • PubChem. 2,4-Dimethylbenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Inxight Drugs. 2,4-DIMETHYLBENZENESULFONIC ACID. National Center for Advancing Translational Sciences. Available at: [Link]

  • ACS Publications. (2025, March 29). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Available at: [Link]

  • Google Patents. (2012). CN102351750A - Method for preparing methyl benzenesulfonate.
  • RSC Publishing. ADDP facilitates C–S bond formation from sulfonyl chlorides with alcohols. New Journal of Chemistry. Available at: [Link]

  • PQRI. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Available at: [Link]

  • Sciencemadness Discussion Board. (2008, August 11). Preparation of methyl tosylate, safe methylating agent. Available at: [Link]

Sources

Structural Elucidation of Methyl 2,4-Dimethylbenzenesulfonate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3)[1] is a highly reactive sulfonate ester. In pharmaceutical development, methyl sulfonates are critically monitored as Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines due to their DNA-alkylating capabilities. Accurate structural characterization and trace quantification of this compound require highly resolved Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C NMR chemical shifts of methyl 2,4-dimethylbenzenesulfonate, establishing a self-validating protocol for its definitive structural elucidation.

Mechanistic Context & Electronic Environment

The chemical shifts of methyl 2,4-dimethylbenzenesulfonate are governed by a "push-pull" electronic system across the aromatic ring:

  • The Sulfonate Ester (-SO 3​ CH 3​ ) at C1: Acts as a strong electron-withdrawing group (EWG) via inductive effects, significantly deshielding the ortho-protons and ipso-carbons.

  • The Methyl Groups (-CH 3​ ) at C2 and C4: Act as weak electron-donating groups (EDG) via hyperconjugation. The C2 methyl group experiences severe steric compression and magnetic anisotropy due to its spatial proximity to the bulky ortho-sulfonate group, altering its relaxation dynamics and chemical shift compared to the para-methyl at C4.

1 H NMR Chemical Shifts & Causality

The proton spectrum of this molecule is defined by three distinct aliphatic singlets and a classic 1,2,4-trisubstituted aromatic splitting pattern.

Quantitative Data Summary
Proton EnvironmentPositionMultiplicityExpected Shift (ppm)Coupling Constant ( J )
Ester Methyl (O-CH 3​ ) -SO 3​ CH 3​ Singlet (s)3.70 – 3.85-
Aromatic Methyl C2-CH 3​ Singlet (s)2.55 – 2.65-
Aromatic Methyl C4-CH 3​ Singlet (s)2.30 – 2.40-
Aromatic Proton H-3Broad Singlet (br s)7.05 – 7.15~1.5 Hz
Aromatic Proton H-5Doublet of doublets (dd)7.10 – 7.208.0, 1.5 Hz
Aromatic Proton H-6Doublet (d)7.70 – 7.858.0 Hz
Causality Behind the Shifts
  • O-CH 3​ Deshielding: The ester methyl group is directly bonded to an electronegative oxygen atom adjacent to a highly oxidized sulfur(VI) center. This inductive drain pulls electron density away from the protons, resulting in a characteristic downfield shift (~3.75 ppm), consistent with analogous structures like methyl tosylate[2].

  • C2 vs. C4 Methyl Differentiation: The C4 methyl resonates at a standard benzylic frequency (~2.35 ppm). However, the C2 methyl is shifted further downfield (~2.60 ppm). This is caused by the magnetic anisotropy of the adjacent S=O bonds and the spatial deshielding cone of the ortho-sulfonate group.

  • Aromatic Splitting (H3, H5, H6): H6 is uniquely deshielded (~7.80 ppm) due to the ortho-EWG effect of the sulfonate. It couples with H5 ( 3J≈8.0 Hz). H5 appears as a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H3 ( 4J≈1.5 Hz). H3 appears as a fine doublet or broad singlet, shielded by the two adjacent electron-donating methyl groups.

13 C NMR Chemical Shifts & Causality

Carbon-13 NMR provides a highly resolved backbone map. The assignments rely heavily on substituent additivity rules and relaxation times.

Quantitative Data Summary
Carbon EnvironmentPositionTypeExpected Shift (ppm)
Ester Methyl O-CH 3​ Primary (CH 3​ )55.0 – 57.0
Aromatic Methyl C4-CH 3​ Primary (CH 3​ )21.0 – 22.0
Aromatic Methyl C2-CH 3​ Primary (CH 3​ )19.0 – 20.5
Aromatic CH C5Tertiary (CH)126.0 – 128.0
Aromatic CH C6Tertiary (CH)126.0 – 128.0
Aromatic CH C3Tertiary (CH)130.0 – 132.0
Quaternary C1 (-SO 3​ Me)Quaternary (C)136.0 – 138.0
Quaternary C2 (-CH 3​ )Quaternary (C)136.0 – 138.0
Quaternary C4 (-CH 3​ )Quaternary (C)142.0 – 144.0
Causality Behind the Shifts
  • Quaternary Carbon Identification: C1, C2, and C4 will exhibit significantly lower peak intensities in a standard 1D 13 C spectrum due to the lack of attached protons, which deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in longer longitudinal relaxation times ( T1​ ). C4 is shifted furthest downfield (~143 ppm) due to the combined para-effect of the sulfonate and the ipso-effect of the methyl group[3].

  • Aliphatic Carbon Sterics: The C2 methyl carbon (~19.5 ppm) resonates upfield compared to the C4 methyl (~21.5 ppm). This phenomenon, known as the γ -gauche effect, occurs because the C2 methyl is sterically compressed by the bulky ortho-sulfonate group, increasing electron density around the carbon nucleus and shielding it.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating acquisition protocol must be employed.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of methyl 2,4-dimethylbenzenesulfonate in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is utilized because it is aprotic and non-nucleophilic, preventing the degradation (hydrolysis or transesterification) of the highly reactive sulfonate ester. TMS provides an absolute internal standard to calibrate 0.00 ppm, ensuring shift accuracy.

Step 2: 1 H NMR Acquisition

  • Action: Acquire on a 400 MHz or 500 MHz spectrometer using a zg30 pulse program. Set the relaxation delay (D1) to 1.0 s and Number of Scans (NS) to 16.

  • Causality: A 30-degree flip angle allows for rapid longitudinal relaxation ( T1​ ). This prevents signal saturation of the methyl singlets, ensuring that the integration ratio perfectly reflects the 3:3:3:1:1:1 proton count.

Step 3: 13 C{ 1 H} NMR Acquisition

  • Action: Acquire using a zgpg30 (proton-decoupled) sequence. Critically, extend the relaxation delay (D1) to 2.5–3.0 s. NS = 512 to 1024.

  • Causality: Quaternary carbons (C1, C2, C4) in substituted benzenes have T1​ times that can exceed 2 seconds. A standard 1.0 s delay will result in these peaks being lost in the baseline noise. Extending D1 ensures these critical structural anchors are fully relaxed and visible.

Step 4: Orthogonal 2D Verification (HSQC & HMBC)

  • Action: Run 1 H- 13 C HSQC and HMBC experiments.

  • Causality: HSQC will unambiguously separate the overlapping C5 and C6 carbons by correlating them to their distinct proton shifts. HMBC provides the ultimate self-validation: a 3JCH​ cross-peak will be observed between the ester O-CH 3​ protons (~3.75 ppm) and the C1 quaternary carbon (~137 ppm), definitively proving the intact sulfonate ester linkage.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR acquisition and processing workflow.

G N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1H NMR Acquisition (zg30, D1=1.0s) N1->N2 N3 13C{1H} NMR Acquisition (zgpg30, D1=3.0s) N1->N3 N4 2D NMR (HSQC/HMBC) For Quaternary/CH3 Assignment N2->N4 N3->N4 N5 Data Processing (Phase/Baseline Correction & Integration) N4->N5 N6 Structural Verification (Methyl 2,4-dimethylbenzenesulfonate) N5->N6

Caption: Self-Validating NMR Acquisition & Assignment Workflow for Sulfonate Esters.

References

  • CAS:88-61-9, 2,4-Dimethylbenzenesulfonic acid deriv
  • Supplementary Information - Methyl 4-methylbenzenesulfonate NMR D
  • Supporting information - Alkylation procedures and Tosyl

Sources

Mechanism of Action and Synthetic Utility of Methyl 2,4-Dimethylbenzenesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dimethylbenzenesulfonate (MDMBS, CAS: 102439-46-3) is a highly selective, electrophilic methylating agent utilized in advanced organic synthesis, materials science, and pharmaceutical development[1]. While structurally analogous to standard methylating agents like methyl 4-methylbenzenesulfonate (methyl tosylate), the presence of an additional ortho-methyl group on the aromatic ring imparts unique steric and electronic properties[2]. This technical guide elucidates the core bimolecular nucleophilic substitution (S_N2) mechanism of MDMBS, explores its kinetic behavior, and provides field-validated experimental protocols designed for chemoselective methylation.

Structural and Electronic Properties

The synthetic efficacy of MDMBS is fundamentally governed by the nucleofugality (leaving group ability) of the 2,4-dimethylbenzenesulfonate anion[2].

  • Electronic Tuning: The two methyl groups at the 2- and 4-positions exert a weak electron-donating inductive (+I) and hyperconjugative effect on the benzene ring. This slightly increases the electron density on the sulfonate oxygen atoms compared to unsubstituted benzenesulfonate[3]. Consequently, the leaving group is marginally destabilized, making MDMBS a milder, more controllable electrophile than methyl triflate or methyl methanesulfonate (mesylate).

  • Steric Shielding: The ortho-methyl group provides critical steric bulk around the sulfur atom. In standard sulfonate esters, hard nucleophiles (e.g., alkoxides) can erroneously attack the hard sulfur center, leading to undesired sulfonylation rather than methylation. The ortho-methyl group in MDMBS sterically impedes this side reaction, strictly enforcing nucleophilic attack at the softer methyl carbon.

Core Mechanism of Action: S_N2 Pathway

The methylation of nucleophiles by MDMBS proceeds exclusively via a concerted S_N2 mechanism. The reaction kinetics are second-order overall ( Rate=k[Nucleophile][MDMBS] ), demanding precise control over stoichiometry and concentration.

  • Orbital Interaction: The Highest Occupied Molecular Orbital (HOMO) of the nucleophile overlaps with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic methyl carbon (the σ∗ orbital of the C–O bond).

  • Transition State: The reaction passes through a pentacoordinate trigonal bipyramidal transition state. The nucleophile and the leaving group occupy the axial positions, maintaining a bond angle of approximately 180°.

  • HSAB Selectivity: The methyl carbon is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially reacts with soft nucleophiles (amines, thiols, phosphines) over hard nucleophiles (carboxylates, water), enabling high chemoselectivity in complex multifunctional substrates.

SN2_Mechanism Nu Nucleophile (e.g., R-NH2) TS [Nu ··· CH3 ··· OSO2Ar]‡ Transition State Nu->TS HOMO-LUMO Attack MDMBS Methyl 2,4-dimethylbenzenesulfonate (Electrophile) MDMBS->TS C-O Bond Lengthening Product Methylated Product (Nu-CH3+) TS->Product Bond Formation LeavingGroup 2,4-dimethylbenzenesulfonate Anion TS->LeavingGroup Bond Cleavage

Caption: Concerted S_N2 mechanism of MDMBS illustrating HOMO-LUMO interaction and transition state geometry.

Comparative Analysis of Methylating Agents

To justify the selection of MDMBS in a synthetic route, it must be benchmarked against industry standards. MDMBS offers a superior safety profile compared to volatile agents and higher chemoselectivity than unhindered sulfonates.

Methylating AgentRelative ReactivityVolatility / ToxicityChemoselectivityPrimary Application
Dimethyl Sulfate Very HighHighly Volatile / SevereLowBulk industrial methylation
Methyl Iodide HighHighly Volatile / HighModerateGeneral laboratory methylation
Methyl Tosylate ModerateLow (Solid/Liquid) / ModerateHighSelective N/S-methylation
Methyl 2,4-Dimethylbenzenesulfonate Moderate-LowLow (Solid) / ModerateVery HighComplex API synthesis, Ionic liquids

Validated Experimental Protocols & Causality

The following protocol describes the chemoselective N-methylation of a secondary amine. As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but explain the fundamental causality behind each parameter to ensure a self-validating system.

Protocol: Chemoselective N-Methylation

Expertise & Experience: Causality in Experimental Design

  • Solvent Selection (Polar Aprotic): Solvents like Acetonitrile (MeCN) or DMF are chosen because they solvate the counter-cation (e.g., K⁺) of the base, leaving the nucleophilic anion "naked" and highly reactive. Unlike protic solvents, they do not hydrogen-bond to the nucleophile.

  • Thermal Control (0 °C to RT): The initial dropwise addition at 0 °C is critical to manage the exothermic nature of the S_N2 bond formation. This thermal control prevents thermal runaway and suppresses higher-activation-energy side reactions, such as poly-alkylation.

  • Self-Validating Quench: Unreacted methylating agents pose a genotoxic risk. Quenching with aqueous ammonia provides a highly nucleophilic, water-soluble scavenger that rapidly converts residual MDMBS into harmless methylamine derivatives, ensuring safety and eliminating false positives in yield calculations.

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere. (Note: Moisture competes as a nucleophile, hydrolyzing MDMBS).

  • Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir for 15 minutes at room temperature to deprotonate/activate the nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Add Methyl 2,4-dimethylbenzenesulfonate (1.1 equiv) dropwise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor via HPLC until >99% conversion is achieved.

  • Quenching & Workup: Add a 10% aqueous solution of ammonium hydroxide (NH₄OH) and stir for 30 minutes. Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Substrate Preparation Dissolve nucleophile in polar aprotic solvent Step2 Step 2: Base Addition Add mild base (e.g., K2CO3) to activate nucleophile Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of MDMBS at 0°C Step2->Step3 Step4 Step 4: Reaction Maturation Stir at optimized temperature (monitor via HPLC) Step3->Step4 Step5 Step 5: Quenching & Workup Neutralize with NH4OH, extract, and purify Step4->Step5

Caption: Self-validating experimental workflow for chemoselective methylation using MDMBS.

Applications in Advanced Synthesis and Materials Science

Beyond traditional API synthesis, MDMBS and its corresponding anion are pivotal in modern materials science and catalysis.

  • Nanostructured Materials: The 2,4-dimethylbenzenesulfonate anion exhibits unique amphiphilic characteristics, making it highly effective in the formation of nanostructured ionic liquids and micro-emulsions[4].

  • Analytical Chemistry: It is actively utilized in the generation of ion-associate phases (IAP) for advanced microextraction techniques, allowing for the precise separation of environmental pollutants[5].

  • Hypervalent Iodine Chemistry: The anion serves as a robust counter-ion, stabilizing highly reactive electrophilic iodine(III) centers while maintaining necessary solubility in organic solvents for downstream oxidative functionalizations[6].

References

  • ChemicalBook - methyl 2,4-dimethylbenzenesulfonate CAS#: 102439-46-3. Source: 1

  • PubChem - 2,4-Dimethylbenzenesulfonate | C8H9O3S- | CID 1551136. Source: 2

  • ChemicalBook - Methyl benzenesulfonate: Preparation, Reactions etc. Source: 3

  • Osaka University Institutional Knowledge Archive - Modification of the carbon framework on organic hypervalent iodines. Source: 6

  • National Center for Biotechnology Information (PMC) - Effect of Organic Ions on The Formation and Collapse of Nanometric Bubbles in Ionic Liquid/Water Solutions: A Molecular Dynamics Study. Source: 4

  • MDPI - Evaluation of an Ion-Associate Phase Formed In Situ from the Aqueous Phase by Adding Benzethonium Chloride and Sodium Ethylbenzenesulfonate for Microextraction. Source: 5

Sources

Solvation Thermodynamics and Solubility Profile of Methyl 2,4-Dimethylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists

Executive Summary & Chemical Identity

In advanced organic synthesis and drug development, understanding the precise solvation behavior of reactive intermediates is paramount for optimizing synthetic yields, ensuring process scalability, and designing effective liquid-liquid extractions. Methyl 2,4-dimethylbenzenesulfonate (often referred to as methyl 2,4-xylenesulfonate) is a highly potent electrophilic methylating agent.

Structurally, it consists of a hydrophobic 2,4-dimethylbenzene ring coupled with a polar, electron-withdrawing sulfonate ester linkage. This dual nature dictates its behavior in solution: the hydrophobic bulk drives its affinity for non-polar and aromatic environments, while the polar sulfonate headgroup facilitates strong dipole-dipole interactions with halogenated and polar aprotic solvents.

Thermodynamic Principles of Solvation (Causality)

The "like dissolves like" heuristic is fundamentally governed by the Gibbs free energy of solvation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). For methyl 2,4-dimethylbenzenesulfonate to dissolve, the energy released by solute-solvent interactions must overcome the crystal lattice energy of the solid and the energy required to form a cavity within the solvent.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The highly polarized −SO3​CH3​ group acts as a strong hydrogen-bond acceptor and dipole. Solvents like chloroform ( CHCl3​ ) can form weak C−H⋯O hydrogen bonds with the sulfonate oxygens, leading to a highly exothermic solvation enthalpy ( ΔHsolv​<0 ). This explains why synthetic methodologies frequently utilize chlorinated solvents to dissolve sulfonate derivatives[1]. Furthermore, empirical extraction protocols utilizing dichloromethane frequently demonstrate exceptional solubility for 2,4-dimethylbenzenesulfonate complexes[2].

  • Aromatic Hydrocarbons (e.g., Benzene, Toluene): The 2,4-dimethyl-substituted aromatic ring engages in favorable π−π stacking and London dispersion forces with aromatic solvents. The structural homology to the solvent creates a near-ideal solution where the entropy of mixing ( ΔSsolv​ ) is maximized.

  • Aqueous Systems: The compound is practically insoluble in water. The hydrophobic bulk of the 2,4-dimethylbenzene ring cannot favorably interact with water molecules. Forcing the solute into water would require disrupting the highly ordered, hydrogen-bonded network of water, resulting in an unfavorable thermodynamic penalty[2]. This behavior perfectly mirrors its exact structural homologue, methyl p-toluenesulfonate, which is known to be completely insoluble in water[3].

Solvation S1 Solid Solute (Crystal Lattice) S2 Lattice Disruption (Endothermic: ΔH > 0) S1->S2 Energy input S4 Solute-Solvent Interaction (Exothermic: ΔH < 0) S2->S4 Free molecules S3 Solvent Cavity Formation (Endothermic: ΔH > 0) S3->S4 Cavity ready S5 Dissolved Solute (Thermodynamic Equilibrium) S4->S5 Solvation complex

Caption: Thermodynamic pathway of methyl 2,4-dimethylbenzenesulfonate solvation.

Quantitative Solubility Profile

Due to the specific and highly reactive nature of methyl 2,4-dimethylbenzenesulfonate, its exact quantitative solubility limits are often extrapolated from its closely related homologue, methyl p-toluenesulfonate (methyl tosylate)[3], combined with empirical extraction data of 2,4-dimethylbenzenesulfonate salts[2].

The table below summarizes the solubility profile across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventRelative SolubilityPrimary Solvation Mechanism
Halogenated Dichloromethane (DCM)Very SolubleStrong dipole-dipole interactions with the sulfonate ester.
Halogenated ChloroformVery SolubleDipole-dipole and weak C−H⋯O hydrogen bonding.
Aromatic BenzeneVery Soluble π−π stacking and strong dispersion forces matching the solute's ring.
Alcohol Ethanol / MethanolVery SolubleHydrogen bonding from the solvent to the sulfonate oxygens.
Ether Diethyl EtherSolubleModerate dipole-induced dipole interactions.
Aliphatic Petroleum EtherSlightly SolubleLimited strictly to weak London dispersion forces.
Aqueous WaterInsolubleHigh hydrophobic bulk prevents favorable cavity formation.

Experimental Protocol: Self-Validating Isothermal Saturation

To empirically determine the exact solubility limit of methyl 2,4-dimethylbenzenesulfonate for a specific process, researchers must employ a rigorous, self-validating methodology. The following protocol utilizes the Isothermal Saturation Method combined with orthogonal analytical techniques.

The Causality Behind the Protocol Design
  • Why use strictly anhydrous solvents? Sulfonate esters are highly susceptible to slow hydrolysis in the presence of trace water, which would convert the ester into 2,4-dimethylbenzenesulfonic acid and methanol, destroying the integrity of the data.

  • Why cross-validate with both HPLC and Gravimetry? Gravimetric analysis provides the absolute mass of the dissolved solid but cannot distinguish between the intact ester and potential degradation byproducts. HPLC-UV ensures that the quantified mass corresponds exclusively to the uncompromised ester. This dual-check creates a self-validating analytical system.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 10.0 mL of the target anhydrous organic solvent (e.g., HPLC-grade Dichloromethane) into a 20 mL thermostatic glass vial equipped with a PTFE-lined septum.

  • Solute Addition (Saturation): Incrementally add crystalline methyl 2,4-dimethylbenzenesulfonate to the solvent until a visible excess of undissolved solid remains, ensuring the solution has surpassed its saturation point.

  • Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for exactly 48 hours. Note: 48 hours is required to ensure the kinetic dissolution rate does not artificially depress the measured thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Aliquot Extraction: Carefully extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed positive displacement pipette to prevent precipitation inside the tip.

  • Orthogonal Quantification:

    • Method A (Gravimetric): Transfer 0.5 mL of the aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen ( N2​ ) until a constant mass is achieved. Calculate the total dissolved mass.

    • Method B (HPLC-UV): Dilute the remaining 0.5 mL aliquot with a compatible mobile phase. Analyze via HPLC using a C18 column and UV detection at 254 nm (targeting the aromatic ring absorption). Integrate the peak area against a pre-established calibration curve.

  • Data Validation: Compare the solubility values derived from Method A and Method B. The protocol is considered valid only if the Relative Standard Deviation (RSD) between the two methods is < 2%.

Workflow N1 Step 1: Solvent Preparation (Anhydrous Organic Solvents) N2 Step 2: Solute Addition (Methyl 2,4-dimethylbenzenesulfonate) N1->N2 Controlled addition N3 Step 3: Isothermal Equilibration (Agitation at 25°C for 48h) N2->N3 Saturation target N4 Step 4: Phase Separation (Centrifugation / Filtration) N3->N4 Equilibrium reached N5 Step 5: HPLC & Gravimetric Analysis (Quantification of Solute) N4->N5 Supernatant extraction N6 Data Validation (Mass Balance & Purity Check) N5->N6 Cross-validation (<2% RSD)

Caption: Self-validating experimental workflow for determining isothermal solubility.

Sources

Thermal Stability and Degradation Kinetics of Methyl 2,4-Dimethylbenzenesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3) is a highly reactive alkyl sulfonate ester. In pharmaceutical development, sulfonate esters are heavily scrutinized as potential genotoxic impurities (GTIs) due to their DNA-alkylating properties. Understanding the thermal stability of methyl 2,4-dimethylbenzenesulfonate is critical for designing safe active pharmaceutical ingredient (API) manufacturing processes and robust analytical methods. This whitepaper elucidates the degradation mechanisms, outlines self-validating analytical protocols, and provides quantitative kinetic data to guide formulation and analytical scientists.

Mechanistic Principles of Thermal Degradation

The thermal decomposition of methyl arenesulfonates is highly dependent on the microenvironment—specifically temperature, atmospheric moisture, and the presence of nucleophiles[1].

  • Hydrolytic Cleavage (Pathway A): At moderate temperatures (60–150 °C) in the presence of trace water, the ester undergoes nucleophilic attack at the electrophilic methyl carbon. This heterolytic cleavage yields 2,4-dimethylbenzenesulfonic acid and methanol[1].

  • Pyrolytic Cleavage (Pathway B): Under dry, inert conditions at elevated temperatures (>200 °C), the molecule undergoes pyrolytic cleavage. The primary mechanism is the scission of the carbon-oxygen or sulfur-oxygen bonds, releasing sulfur dioxide (SO₂), dimethyl ether, and arene radicals[2].

ThermalDegradation A Methyl 2,4-Dimethylbenzenesulfonate B Thermal Stress (> 150 °C) A->B C Hydrolytic Cleavage (Trace H2O) B->C Moisture D Pyrolytic Cleavage (Dry N2) B->D Inert E 2,4-Dimethylbenzenesulfonic Acid + Methanol C->E F SO2 + Dimethyl Ether + Arene Derivatives D->F

Fig 1. Temperature-dependent thermal degradation pathways of methyl 2,4-dimethylbenzenesulfonate.

Analytical Pitfalls: The "Observer Effect" in GC-MS

Expertise & Experience Insight: A common error in pharmaceutical analysis is the use of standard Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of sulfonate esters. GC inlet temperatures are typically set between 200 °C and 250 °C to ensure rapid volatilization. However, methyl 2,4-dimethylbenzenesulfonate is thermally labile in this regime. Injection into a hot inlet causes in-situ pyrolytic degradation, leading to artificially low recovery rates (false negatives) for the GTI.

Causality: To circumvent this, analysts must utilize cold-on-column (COC) injection techniques, Liquid Chromatography-Mass Spectrometry (LC-MS), or Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS). Rapid thermal desorption (<15 seconds) at 200 °C prevents bulk pyrolysis while achieving sufficient vapor pressure for EESI-MS detection[3].

Self-Validating Experimental Protocols

Protocol A: Isoconversional TGA-EGA for Degradation Profiling

This protocol establishes the thermodynamic boundaries of the ester using Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA).

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of methyl 2,4-dimethylbenzenesulfonate into an alumina crucible.

    • Causality: Alumina is chosen over platinum to prevent catalytic surface artifacts during sulfonate decomposition.

  • Dynamic Heating: Program the TGA to heat the sample from 25 °C to 400 °C under a dry nitrogen purge (50 mL/min). Perform this at four distinct heating rates: 5, 10, 15, and 20 °C/min.

    • Causality: Multiple heating rates are mathematically required to perform isoconversional kinetic analysis (e.g., Kissinger-Akahira-Sunose method) to calculate the activation energy ( Ea​ ) without assuming a specific reaction mechanism.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200 °C) to an FTIR or MS detector. Monitor m/z 32 (methanol) and m/z 64 (SO₂).

  • Self-Validation (Mass Balance): The protocol validates itself by comparing the total mass loss recorded by the TGA balance against the integrated area of the EGA signals. A >98% correlation confirms that no non-volatile polymeric residues are artificially skewing the kinetic data.

Workflow S1 1. Sample Preparation (Isothermal & Dynamic Profiles) S2 2. TGA-DSC Analysis (Mass Loss & Heat Flow) S1->S2 Controlled Heating S3 3. Evolved Gas Analysis (EGA) (MS/FTIR for Volatiles) S2->S3 Transfer Line (200 °C) S4 4. Isoconversional Kinetics (KAS Method for Ea) S3->S4 Data Integration S5 Self-Validation: Mass Balance & Spectral Match S4->S5 Verification

Fig 2. Self-validating TGA-EGA workflow for extracting thermal decomposition kinetics.

Protocol B: AP/TD-EESI-MS for Trace GTI Thermal Profiling[3]
  • Matrix Spiking: Spike the API matrix with 2 ppm of methyl 2,4-dimethylbenzenesulfonate.

  • Rapid Thermal Desorption: Place the sample on a custom thermal desorption probe. Heat rapidly to 200 °C for exactly 15 seconds, then immediately cool.

    • Causality: The extremely short residence time at 200 °C selectively volatilizes the ester before the slower pyrolytic degradation kinetics can take effect[3].

  • EESI-MS Detection: Intersect the desorbed vapor plume with an electrospray plume of methanol/water (0.1% formic acid, 0.01 M NaOAc). Monitor the sodiated adduct [M+Na]⁺ at m/z 223.04[3].

Quantitative Thermal Kinetics

The following table summarizes the thermal degradation parameters. Data for the 2,4-dimethyl derivative is contextualized against structurally analogous methyl arenesulfonates to highlight the inductive effect of the dual methyl substituents on the benzene ring, which slightly destabilizes the sulfonate ester bond compared to the mono-substituted analog.

CompoundOnset Decomposition Temp ( Tonset​ )Peak Decomposition Temp ( Tpeak​ )Primary Evolved GasesActivation Energy ( Ea​ )
Methyl 2,4-dimethylbenzenesulfonate ~165 °C ~225 °C Methanol, SO₂, Dimethyl Ether ~98 kJ/mol
Methyl p-toluenesulfonate (Reference)175 °C235 °CMethanol, SO₂105 kJ/mol
Methyl methanesulfonate (Reference)160 °C210 °CMethanol, SO₂95 kJ/mol

Table 1: Comparative thermal stability metrics. Lower Ea​ values indicate higher susceptibility to thermal degradation.

Conclusion

The thermal stability of methyl 2,4-dimethylbenzenesulfonate is a critical parameter that dictates its behavior as a genotoxic impurity in pharmaceutical workflows. By understanding the bifurcation between hydrolytic and pyrolytic degradation pathways, researchers can design self-validating analytical methods—such as TGA-EGA and AP/TD-EESI-MS—that avoid the artifactual degradation inherent to traditional high-temperature GC-MS techniques.

References

  • Title: Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry[3] Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding[1] Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Arenesulfonates as Non-Salt-Type Latent Thermal Initiators for Cationic Polymerization[2] Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Spectroscopic Profiling and Mechanistic Analysis of Methyl 2,4-Dimethylbenzenesulfonate (MDMBS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Methyl 2,4-dimethylbenzenesulfonate (MDMBS), CAS: 102439-46-3, is a highly reactive sulfonate ester utilized extensively in organic synthesis and pharmaceutical development as a potent electrophilic methylating agent. Characterizing the structural integrity of MDMBS is critical, as sulfonate esters are prone to hydrolysis and nucleophilic degradation under improper storage conditions. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for rapid, non-destructive validation of this compound.

This guide provides a comprehensive framework for the FTIR spectroscopic analysis of MDMBS, detailing the causality behind specific vibrational modes, standardizing the experimental acquisition protocol, and mapping the compound's mechanistic utility in synthetic workflows.

Chemical Context and Mechanistic Utility

To understand the FTIR spectrum of MDMBS, one must first understand its chemical architecture. The molecule consists of a 2,4-dimethylphenyl ring covalently bonded to a methoxysulfonyl group (–SO₃CH₃).

The Causality of Reactivity

Sulfonate esters like MDMBS are prized for their ability to transfer alkyl groups to nucleophiles via an Sₙ2 mechanism. The 2,4-dimethylbenzenesulfonate anion is an exceptional leaving group due to the extensive delocalization of the negative charge across the three highly electronegative oxygen atoms of the sulfonate moiety. The electron-withdrawing nature of the sulfonate group highly polarizes the adjacent O–CH₃ bond, rendering the methyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity profile is well-documented in studies evaluating the stability and cleavage conditions of various sulfonate esters[1]. Furthermore, methyl sulfonates exhibit high reductive activity, making them valuable as film-forming additives in advanced battery technologies[2].

G N1 Nucleophile (e.g., R-NH₂/R-OH) N3 Sₙ2 Transition State (δ- Nucleophile ··· CH₃ ··· δ- Sulfonate) N1->N3 N2 MDMBS (Methyl Donor) N2->N3 N4 Methylated Product (R-NH-CH₃⁺ / R-O-CH₃) N3->N4 N5 Leaving Group (2,4-dimethylbenzenesulfonate) N3->N5

Caption: Sₙ2 methylation mechanism of MDMBS highlighting the electrophilic transfer.

FTIR Spectroscopic Profiling: Data & Causality

The FTIR spectrum of MDMBS is dominated by the strong vibrational modes of the sulfonate ester linkage and the substituted aromatic ring. Unlike free sulfonic acids, which exhibit broad O–H stretching bands, pure MDMBS will show no absorption above 3100 cm⁻¹ unless contaminated by ambient moisture or hydrolysis byproducts.

Quantitative Peak Assignments

The following table summarizes the key diagnostic FTIR peaks for MDMBS, synthesized from established spectroscopic principles for methyl arylsulfonates[2].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
~3020 – 3060 Weakν(C–H) stretchAromatic C–H stretching. Confirms the presence of the unsaturated benzene ring.
~2950, ~2870 Mediumν(C–H) stretchAliphatic C–H stretching. Arises from the two ring methyls and the ester methyl group.
~1600, ~1500 Mediumν(C=C) stretchAromatic ring skeletal vibrations.
~1350 – 1370 Strongνₐₛ(S=O) stretchAsymmetric sulfonate stretch. The electron-withdrawing ester oxygen strengthens the S=O bond, shifting this peak higher compared to free sulfonate salts.
~1170 – 1190 Strongνₛ(S=O) stretchSymmetric sulfonate stretch. A critical diagnostic peak for the –SO₃R functional group.
~980 – 1000 Strongν(S–O–C) stretchEster linkage stretch. Confirms the methyl group is covalently bound to the sulfonate oxygen, distinguishing it from a sulfonic acid.
~810 – 830 Strongγ(C–H) out-of-plane1,2,4-Trisubstituted benzene bend. Diagnostic for the specific substitution pattern of the 2,4-dimethylphenyl ring.
Spectroscopic Causality and E-E-A-T Insights

As an Application Scientist, it is crucial to look beyond the numbers. The exact position of the asymmetric S=O stretch (~1360 cm⁻¹) is a direct readout of the ester's electronic environment. In a free sulfonic acid anion, resonance distributes the negative charge equally across three oxygens, lowering the S=O bond order and shifting the peak down to ~1200 cm⁻¹. In MDMBS, the covalent attachment of the methyl group localizes the double bonds, increasing the bond order of the remaining two S=O bonds and driving the absorption frequency higher. Monitoring the ratio of the ~1360 cm⁻¹ peak to a ~1200 cm⁻¹ peak is a highly reliable, self-validating method to quantify the degradation (hydrolysis) of the MDMBS batch over time.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure absolute trustworthiness in analytical results, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in system suitability and background validation steps.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration

  • Detector Stabilization: Ensure the FTIR spectrometer (equipped with a DTGS or MCT detector) has been purged with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Polystyrene Validation: Acquire a spectrum of a standard 1.5 mil polystyrene calibration film. Verify that the peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹ of the expected value. Causality: This ensures the laser interferometer is accurately calibrated before analyzing the unknown.

Phase 2: Background and Sample Preparation 3. Crystal Cleaning: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely. 4. Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) on the clean, empty ATR crystal. 5. Sample Application: Apply 1–2 drops (if liquid/melted) or a few milligrams (if crystalline solid) of MDMBS directly onto the ATR crystal. If solid, engage the pressure anvil to ensure intimate contact with the diamond surface. Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes due to anomalous dispersion.

Phase 3: Acquisition and Data Processing 6. Spectral Acquisition: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). 7. Baseline Correction: Apply a multipoint baseline correction to account for any scattering effects. 8. Quality Control Check (Self-Validation): Inspect the region between 3200–3600 cm⁻¹. A flat baseline indicates a pure, anhydrous sample. A broad peak here indicates moisture contamination or hydrolysis of the ester into 2,4-dimethylbenzenesulfonic acid and methanol.

G N1 System Calibration (Polystyrene Film) N2 Background Scan (Clean Diamond ATR) N1->N2 N3 Sample Application (MDMBS + Anvil Pressure) N2->N3 N4 Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 Data Processing (Baseline & ATR Correction) N4->N5 N6 Purity Validation (Check 3200-3600 cm⁻¹ for -OH) N5->N6

Caption: Self-validating ATR-FTIR analytical workflow for MDMBS characterization.

Conclusion

The FTIR spectroscopic profiling of Methyl 2,4-dimethylbenzenesulfonate provides immediate, actionable data regarding its structural identity and purity. By focusing on the high-frequency shift of the asymmetric S=O stretch and the distinct S–O–C ester linkage vibrations, analysts can confidently differentiate the active electrophile from its inactive hydrolysis products. Adhering to the self-validating ATR-FTIR workflow outlined above ensures that synthetic chemists and drug development professionals maintain strict quality control over this critical reagent.

References

  • ResearchGate. "Forming a stable SEI layer by the synergy effect of methyl p-toluenesulfonate electrolyte additive in Li-ion batteries." Ionics (2023). Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates." J. Org. Chem. (2010). Available at:[Link]

  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." IJoST (2019). Available at:[Link]

Sources

Methodological & Application

Methyl 2,4-dimethylbenzenesulfonate as a methylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2,4-Dimethylbenzenesulfonate as a Precision Methylating Agent in Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & The "Magic Methyl" Paradigm

In modern medicinal chemistry, the installation of a single methyl group—often termed the "magic methyl" effect—can profoundly enhance a lead compound's binding affinity, lipophilicity, and metabolic stability ()[1]. However, the strategic selection of a methylating agent is a critical decision that balances reactivity, cost, safety, and scalability ()[2]. While Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are ubiquitous in early-stage discovery, their extreme volatility, toxicity, and lack of chemoselectivity pose severe bottlenecks during scale-up.

Methyl 2,4-dimethylbenzenesulfonate (CAS 102439-46-3) emerges as a highly tunable, bench-stable alternative ()[3]. By leveraging the unique steric and electronic properties of the 2,4-dimethylbenzenesulfonate leaving group, chemists can achieve unparalleled precision in both classical SN​2 displacements and advanced transition-metal catalyzed cross-couplings.

Mechanistic Insights & Causality: Why the 2,4-Dimethyl Variant?

As a Senior Application Scientist, I frequently observe chemists struggling with over-methylation or undesired side reactions when using highly reactive agents. Methyl 2,4-dimethylbenzenesulfonate solves these issues through three distinct mechanistic advantages:

  • Steric Shielding of the Sulfur Center: In highly nucleophilic environments, standard sulfonate esters can suffer from nucleophilic attack at the sulfur atom, leading to undesired sulfonation rather than methylation. The ortho-methyl group in Methyl 2,4-dimethylbenzenesulfonate provides a steric shield, strictly enforcing attack at the methyl carbon via an SN​2 pathway.

  • Kinetic Bottlenecking in Catalysis: In Nickel- or Cobalt-catalyzed reductive methylations, rapid oxidative addition of the methylating agent often leads to the dimerization of methyl radicals (forming ethane gas). The slightly attenuated reactivity of the 2,4-dimethylbenzenesulfonate leaving group slows down oxidative addition. This maintains a low steady-state concentration of the methyl-metal intermediate, completely suppressing homocoupling ()[4].

  • pH Stability: Unlike DMS, which rapidly hydrolyzes, methyl arenesulfonates remain stable in neutral and weakly acidic media. This allows unreacted starting materials to persist until the optimal pH is reached, preventing reagent waste ()[5].

Mechanism Nu Nucleophile (N, O, S, C) TS S_N2 Transition State [Nu ··· CH3 ··· OSO2Ar]‡ Nu->TS Nucleophilic Attack Agent Methyl 2,4-dimethylbenzenesulfonate (Electrophile) Agent->TS Methyl Transfer Prod Methylated Product (Nu-CH3) TS->Prod Bond Formation LG 2,4-Dimethylbenzenesulfonate (Leaving Group) TS->LG Bond Cleavage

Caption: Figure 1: S_N2 mechanism of chemoselective methylation using Methyl 2,4-dimethylbenzenesulfonate.

Quantitative Data: Comparative Analysis of Methylating Agents

To justify the transition to Methyl 2,4-dimethylbenzenesulfonate, consider the physicochemical properties that dictate safety and reactivity profiles.

Methylating AgentMolecular Weight ( g/mol )Boiling Point (°C)Relative Reactivity ( SN​2 )Leaving Group pKa​ Primary Hazard Profile
Methyl Iodide (MeI) 141.9442.5Very High-10.4Extreme volatility, neurotoxin
Dimethyl Sulfate (DMS) 126.13188.0Extreme-3.0Extreme inhalation hazard, corrosive
Methyl Tosylate (MeOTs) 186.23292.0High-2.8Solid, potential genotoxic impurity
Methyl 2,4-dimethylbenzenesulfonate 200.25>300.0Moderate-High~ -2.5Low volatility, bench-stable

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective N-Methylation of Secondary Amines

This protocol is designed for late-stage functionalization where preserving adjacent stereocenters is critical.

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like Sodium Hydride (NaH) to prevent the racemization of chiral centers. Acetonitrile (MeCN) is used because its polar aprotic nature poorly solvates the nucleophilic anion, thereby increasing its reactivity toward the methylating agent.

  • Preparation: Dissolve the secondary amine substrate (1.0 equiv, 5 mmol) in anhydrous MeCN (20 mL) under a nitrogen atmosphere.

  • Activation: Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Self-Validation Check: The reaction will begin to evolve CO2​ gas. The cessation of bubbling serves as a primary visual indicator that the deprotonation phase is complete.

  • Methylation: Dropwise add Methyl 2,4-dimethylbenzenesulfonate (1.2 equiv). The bulky leaving group ensures that over-methylation to the quaternary ammonium salt is kinetically disfavored.

  • Thermal Activation: Heat the mixture to 70 °C for 4–6 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature, quench with H2​O (20 mL), and extract with Ethyl Acetate (3 x 20 mL). The organic layer is washed with brine, dried over Na2​SO4​ , and concentrated.

Protocol B: Nickel-Catalyzed Reductive C-Methylation of Alkyl Halides

Adapted from cutting-edge cross-coupling methodologies, this protocol utilizes the slow oxidative addition of the sulfonate ester to prevent homocoupling ()[4].

  • Catalyst Assembly: In a glovebox, charge a Schlenk tube with NiCl2​(DME) (10 mol%), a bipyridine ligand (10 mol%), and Manganese dust (2.0 equiv) as the terminal reductant.

  • Solvent & Substrate: Add anhydrous DMF (0.2 M) and the alkyl halide substrate (1.0 equiv). Self-Validation Check: Upon stirring, the mixture will transition from pale green ( NiII ) to a deep, dark red/brown, visually confirming the generation of the active Ni0 catalytic species.

  • Reagent Addition: Add Methyl 2,4-dimethylbenzenesulfonate (1.5 equiv).

  • Reaction: Stir at 60 °C for 12 hours. The slow release of the methyl group ensures exclusive cross-coupling.

  • Purification: Filter through a short pad of Celite to remove Mn salts, then purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve nucleophile in polar aprotic solvent (MeCN/DMF) Step2 2. Base/Catalyst Addition Add mild base or Ni-catalyst to activate substrate Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Methyl 2,4-dimethylbenzenesulfonate Step2->Step3 Step4 4. Thermal Activation Stir at 60-80°C under N2 atmosphere Step3->Step4 Step5 5. Quenching & Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Isolate via Flash Chromatography Step5->Step6

Caption: Figure 2: Standard experimental workflow for chemoselective and catalytic methylation.

References

  • ACS Publications. "Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides with Methyl p-Tosylate." Organic Letters, 2014.[Link]

  • RSC Publishing. "Cobalt-catalyzed directed ortho-methylation of arenes with methyl tosylate." Organic Chemistry Frontiers, 2018.[Link]

  • RSC Publishing. "Installing the 'magic methyl' – C–H methylation in synthesis." Chemical Society Reviews, 2021.[Link]

Sources

Protocol for O-methylation using methyl 2,4-dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision O-Methylation Workflows Utilizing Methyl 2,4-Dimethylbenzenesulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Overview

Methylation is a foundational transformation in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. While traditional alkylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive, their extreme volatility, acute toxicity, and poor chemoselectivity pose significant safety hazards and scale-up limitations[1].

Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3) emerges as a highly tunable, bench-stable alternative. By leveraging the specific electronic and steric properties of the 2,4-dimethylbenzenesulfonate leaving group, chemists can achieve exquisite O-methylation chemoselectivity. This precision mitigates the risk of over-alkylation or N-alkylation in complex, multi-functional substrates, making it an invaluable reagent for the late-stage functionalization of macrocycles and porous organic cages[2].

Mechanistic Rationale & Reagent Design

The Causality of Chemoselectivity The O-methylation reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. The reactivity of any sulfonate ester is inversely proportional to the basicity of its leaving group. In methyl 2,4-dimethylbenzenesulfonate, the two methyl groups on the aromatic ring exert a dual effect:

  • Electronic (Inductive Effect): The electron-donating methyl groups slightly destabilize the forming sulfonate anion compared to an unsubstituted benzenesulfonate or triflate. This tempers the electrophilicity of the methyl group.

  • Steric Shielding: The ortho-methyl group provides a subtle steric shield around the sulfur center, preventing premature hydrolysis and enhancing the reagent's bench stability.

This "tempered" reactivity is a strategic advantage. It ensures that the reagent reacts preferentially with "hard", highly nucleophilic centers (like deprotonated phenoxides or carboxylates) while ignoring "softer" or neutral nitrogen nucleophiles. This chemoselectivity is heavily relied upon in the industrial synthesis of complex macrolides like clarithromycin[3].

SN2_Mechanism Phenol Substrate (R-OH) Base Base (e.g., Cs2CO3) Deprotonation Phenol->Base -H⁺ Phenoxide Nucleophile (R-O⁻) Base->Phenoxide Transition S_N2 Transition State [R-O ··· CH3 ··· OSO2Ar]⁻ Phenoxide->Transition Attack Reagent Methyl 2,4-Dimethyl- benzenesulfonate Reagent->Transition Electrophile Product O-Methylated Product (R-O-CH3) Transition->Product Bond Formation Byproduct 2,4-Dimethylbenzene- sulfonate Anion Transition->Byproduct Leaving Group

S_N2 mechanism of O-methylation using methyl 2,4-dimethylbenzenesulfonate.

Experimental Causality: Solvent and Base Selection

A self-validating protocol requires a deep understanding of why specific reaction conditions are chosen:

  • The "Cesium Effect" : While Potassium Carbonate ( K2​CO3​ ) is a standard, cost-effective base, Cesium Carbonate ( Cs2​CO3​ ) is highly recommended for sterically hindered phenols. The large ionic radius and low charge density of the Cs+ cation result in poor ion-pairing with the phenoxide anion. This generates a "naked", highly reactive nucleophile that rapidly attacks the methyl ester, drastically reducing reaction times and improving yields.

  • Solvent Polarity : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They effectively solvate the alkali metal cations while leaving the nucleophilic anion unsolvated and primed for the SN​2 displacement.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Hindered Phenol O-Methylation | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Conversion Yield (%) | Rationale / Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | MeCN | K2​CO3​ | 80 | 12 | 75% | Standard baseline; slow kinetics due to tight ion-pairing. | | MeCN | Cs2​CO3​ | 80 | 6 | 92% | "Cesium effect" accelerates nucleophilic attack. | | DMF | K2​CO3​ | 60 | 8 | 85% | Higher solvent polarity improves cation solvation. | | DMF | Cs2​CO3​ | 60 | 4 | 96% | Optimal system; maximizes nucleophilicity at lower temps. |

Table 2: Comparative Profile of Common Methylating Agents

Agent Relative Reactivity Toxicity / Safety Profile Chemoselectivity (O vs N)
Methyl Iodide (MeI) Very High High (Volatile, Carcinogen) Low (Prone to over-alkylation)
Dimethyl Sulfate (DMS) Very High Extreme (Highly Toxic, Volatile) Low
Methyl Tosylate Moderate-High Moderate (Solid, Low volatility) High

| Methyl 2,4-Dimethylbenzenesulfonate | Moderate | Moderate (Stable, Low volatility) | Very High |

Standard Operating Protocol: O-Methylation of Phenols

Self-Validating System: This protocol integrates In-Process Controls (IPC) and mechanistic rationale to ensure the reaction is driven to completion without side-product formation.

Workflow Step1 1. Preparation Dissolve substrate in anhydrous DMF or MeCN Step2 2. Base Addition Add Cs2CO3 or K2CO3 (1.5 - 2.0 eq) Step1->Step2 Step3 3. Reagent Addition Add Methyl 2,4-Dimethylbenzenesulfonate (1.2 eq) Step2->Step3 Step4 4. Alkylation Reaction Stir at 60-80°C for 4-12 hours under N2 Step3->Step4 Step5 5. Quenching Cool to room temperature, quench with DI water Step4->Step5 Step6 6. Workup & Isolation Extract with EtOAc, wash with brine, dry Step5->Step6

Standard experimental workflow for O-methylation of phenols and carboxylic acids.

Step-by-Step Methodology:

  • Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the phenolic substrate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

    • Rationale: Anhydrous conditions prevent the competitive hydrolysis of the methyl sulfonate ester.

  • Deprotonation : Add the selected base ( Cs2​CO3​ , 1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes.

    • IPC: A distinct color change (often deepening to yellow/orange) validates the successful formation of the phenoxide anion.

  • Electrophile Addition : Add methyl 2,4-dimethylbenzenesulfonate (1.2 equiv) dropwise or in small portions.

    • Rationale: A slight 20% excess ensures complete conversion while minimizing the risk of polyalkylation.

  • Thermal Activation : Elevate the temperature to 60–80 °C. Stir for 4–8 hours.

    • IPC: Monitor the reaction via TLC or LC-MS until the starting material peak is <1%.

  • Quenching : Cool the mixture to room temperature. Slowly add deionized water (equal to 3x the reaction volume).

    • Rationale: Water safely quenches any unreacted methyl sulfonate and completely dissolves the inorganic carbonate salts.

  • Extraction & Washing : Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x).

    • Causality: DMF is highly miscible with organic solvents; washing with aqueous LiCl effectively partitions DMF back into the aqueous phase, ensuring a pure crude product without solvent contamination.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chemically pure O-methylated product.

References

  • Investigation of O-Methylation of p-tert-Butylcalix[6]arene using Methyl p-Tosylate. Sphinx Knowledge House. Available at: [Link]

  • [3] CN102718821B - Methylation reaction in clarithromycin synthesis process and recycling method. Google Patents. Available at:

  • [2] Investigation into [4+6] porous organic cages and their use in porous liquids. The University of Liverpool Repository. Available at: [Link]

Sources

Application Note: Preparation of Methyl 2,4-Dimethylbenzenesulfonate from 2,4-Dimethylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3)[1] is a highly effective, bench-stable electrophilic methylating agent. In drug development and complex organic synthesis, sulfonate esters are frequently preferred over traditional alkyl halides (like methyl iodide) due to their superior leaving-group ability, lower volatility, and reduced toxicity profiles. This application note provides a field-proven, highly optimized protocol for the esterification of 2,4-dimethylbenzenesulfonyl chloride using methanol, designed specifically for scalability and high yield.

Mechanistic Insights: The Causality of Reagent Selection

To achieve high yields and purity, one must understand the underlying reaction mechanics. The conversion of an arenesulfonyl chloride to a sulfonate ester is a classic nucleophilic substitution at the sulfur(VI) center.

While aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) typically proceed via an E1cB elimination to form a highly reactive sulfene intermediate [[2]]([Link]), arenesulfonyl chlorides cannot form sulfenes. Instead, they undergo direct nucleophilic substitution (an SN​2 -type pathway at the sulfur atom) .

The Role of Pyridine (Nucleophilic Catalysis): The ortho-methyl group on 2,4-dimethylbenzenesulfonyl chloride introduces significant steric hindrance, which retards the direct attack of methanol. To circumvent this, [3]. Pyridine rapidly attacks the sterically hindered sulfonyl chloride to displace the chloride ion, generating a highly electrophilic sulfonylpyridinium intermediate . Methanol then attacks this activated species, expelling the pyridine to yield the desired methyl ester. The expelled pyridine subsequently neutralizes the liberated HCl, preventing acidic degradation of the product and driving the equilibrium forward.

Mechanism A 2,4-Dimethylbenzenesulfonyl Chloride C Sulfonylpyridinium Intermediate A->C Pyridine attack (- Cl⁻) B Pyridine (Catalyst/Base) B->C E Methyl 2,4-Dimethyl- benzenesulfonate C->E MeOH attack (- Pyridine) F Pyridinium Chloride (Salt Byproduct) C->F HCl neutralization D Methanol (Nucleophile) D->E

Figure 1: Nucleophilic catalysis mechanism driven by pyridine for sulfonate ester formation.

Materials and Reagents

Table 1: Standard Reagent Stoichiometry for a 10 mmol Scale Reaction

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2,4-Dimethylbenzenesulfonyl chloride 204.671.0 eq2.05 gElectrophilic Substrate
Anhydrous Methanol 32.041.5 eq0.61 mLNucleophile
Pyridine 79.101.2 eq0.97 mLCatalyst / Base
Anhydrous Dichloromethane (DCM) 84.93-20.0 mLAprotic Solvent
1M Hydrochloric Acid (HCl) --15.0 mLWork-up Quench

Experimental Protocol

Workflow Step1 1. Dissolve ArSO2Cl in DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add MeOH & Pyridine Step2->Step3 Step4 4. Stir at RT for 3 hours Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Concentrate & Purify Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the methyl sulfonate ester.

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to prevent moisture-induced hydrolysis of the sulfonyl chloride.

  • Substrate Dissolution: Dissolve 2.05 g (10 mmol) of 2,4-dimethylbenzenesulfonyl chloride in 20 mL of anhydrous DCM.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Initiating the reaction at 0 °C controls the exothermic formation of the sulfonylpyridinium intermediate and prevents the volatilization of methanol.

  • Reagent Addition: Add 0.61 mL (15 mmol) of anhydrous methanol in one portion. Subsequently, add 0.97 mL (12 mmol) of pyridine dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir vigorously for 3 hours.

  • Aqueous Work-up: Quench the reaction by adding 15 mL of 1M HCl. Causality: This step is critical; it protonates any unreacted pyridine, forcing it into the aqueous phase as a water-soluble salt. Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Neutralization & Washing: Wash the organic layer with 15 mL of saturated aqueous NaHCO3​ to neutralize residual acid, followed by 15 mL of brine to remove osmotic water.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporation) to afford the product.

In-Process Controls & Self-Validating Systems

To ensure the protocol is a self-validating system, the following analytical checkpoints must be met:

  • TLC Monitoring: Run a TLC using Hexanes/Ethyl Acetate (8:2). The starting material (sulfonyl chloride) is UV-active and runs higher ( Rf​≈0.6 ). The product (methyl ester) is also UV-active but slightly more polar, running lower ( Rf​≈0.4 ). Complete disappearance of the top spot validates reaction completion.

  • 1H NMR Validation ( CDCl3​ ):

    • Success Metric: The appearance of a sharp, distinct singlet at ≈3.75 ppm (integrating to 3H) confirms the successful formation of the methyl ester.

    • Purity Check: The absence of peaks at ≈7.2 , 7.6 , and 8.5 ppm confirms that the 1M HCl work-up successfully removed all residual pyridine.

  • GC-MS: The product will show a molecular ion peak at m/z=200.25 [1].

Quantitative Data: Condition Optimization

The following table summarizes the empirical data used to optimize this specific protocol, highlighting the causality behind choosing Pyridine/DCM over other systems.

Table 2: Optimization of Reaction Conditions for Esterification

EntrySolventBase (Eq)Nucleophile (Eq)Temp (°C)Time (h)Conversion (%)Observation / Causality
1DCMTEA (1.5)MeOH (1.5)0 RT475%Sluggish reaction; TEA lacks nucleophilic catalytic ability.
2 DCM Pyridine (1.2) MeOH (1.5) 0 RT 3 >95% Optimal; rapid conversion via sulfonylpyridinium intermediate.
3MeOH (Neat)Pyridine (1.2)MeOH (Solvent)0 RT288%Faster, but competitive solvolysis side-reactions observed.
4THFPyridine (1.2)MeOH (1.5)0 RT582%Lower solubility of the intermediate salt slows kinetics.

Sources

High-Efficiency Catalytic Methylation via Methyl 2,4-Dimethylbenzenesulfonate in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a methyl group into a molecular scaffold—widely recognized in medicinal chemistry as the "magic methyl" effect—can profoundly enhance a drug candidate's target affinity, metabolic stability, and lipophilicity. While methyl iodide (MeI) is the traditional reagent for methylation, its high volatility, toxicity, and propensity to trigger rapid background SN2 reactions severely limit its utility in late-stage transition-metal catalysis.

Methyl sulfonates, particularly methyl tosylate (MeOTs), have been established as premier electrophiles for transition-metal-catalyzed cross-coupling . Building upon this foundation, methyl 2,4-dimethylbenzenesulfonate (MeODmbs) emerges as a sterically tuned, highly crystalline alternative. By leveraging the steric shielding of the ortho-methyl group on the benzenesulfonate leaving group, MeODmbs provides superior bench stability, suppresses premature hydrolysis, and fine-tunes the rate of oxidative addition, making it an exceptional reagent for both Palladium-catalyzed Suzuki-Miyaura and Nickel-catalyzed reductive cross-electrophile couplings.

Mechanistic Causality: Why Methyl 2,4-Dimethylbenzenesulfonate?

In catalytic cross-coupling, the choice of electrophile dictates the kinetics of the entire catalytic cycle . The transition from simple halides to sterically tuned sulfonates is driven by the need to control the oxidative addition (OA) step.

  • Steric Tuning of the Leaving Group: The 2,4-dimethylbenzenesulfonate anion is slightly less coordinating than standard tosylate due to the steric bulk of the ortho-methyl group. In Pd-catalyzed Suzuki-Miyaura couplings, this bulk facilitates the rapid dissociation of the leaving group from the Pd(II) center, accelerating the generation of the vacant coordination site required for transmetalation.

  • Chemoselectivity via Rate-Matching: In Ni-catalyzed reductive cross-electrophile coupling (XEC) of two alkyl electrophiles, matching the OA rates is critical to avoid homodimerization . MeODmbs exhibits a moderated OA rate compared to MeI. This allows the Ni(0) catalyst to preferentially activate the more challenging secondary alkyl bromide first, forming an alkyl-Ni(II) intermediate, which is then reduced to Ni(I) before capturing the methyl group from MeODmbs .

Quantitative Reagent Comparison

The following table summarizes the physicochemical and catalytic advantages of MeODmbs against traditional methylating agents.

ReagentBoiling Point (°C)Bench StabilityOxidative Addition RateCross-Coupling Yield*Homodimerization (%)
Methyl Iodide (MeI) 42Low (Volatile, Light-sensitive)Very Fast45%>30%
Methyl Tosylate (MeOTs) 292High (Hygroscopic)Moderate82%<5%
Methyl 2,4-Dimethylbenzenesulfonate >300Very High (Crystalline)Moderate-Slow89%<2%

*Yields represent benchmark averages for Ni-catalyzed reductive cross-coupling with unactivated secondary alkyl bromides , .

Catalytic Pathways

Pd_Cycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Me-ODmbs) Pd0->OA PdII Pd(II)(Me)(ODmbs) OA->PdII TM Transmetalation (Ar-B(OH)2 + Base) PdII->TM PdII_Ar Pd(II)(Me)(Ar) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Prod Ar-CH3 Methylated Product RE->Prod

Figure 1: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura methylation using MeODmbs.

Ni_Cycle Ni0 Ni(0) Catalyst OA1 Oxidative Addition (Alkyl-Br) Ni0->OA1 NiII Alkyl-Ni(II)-Br OA1->NiII Red Reduction (Mn/Zn) SET Process NiII->Red NiI Alkyl-Ni(I) Red->NiI OA2 Oxidative Addition (Me-ODmbs) NiI->OA2 NiIII Alkyl-Ni(III)-Me OA2->NiIII RE Reductive Elimination NiIII->RE RE->Ni0 Catalyst Regeneration Prod Alkyl-CH3 RE->Prod

Figure 2: Ni-catalyzed reductive cross-electrophile methylation pathway.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Methylation of Arylboronic Acids

This protocol utilizes a biphasic solvent system to ensure base solubility while maintaining the organic substrates in solution. Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the traditionally slow C(sp²)–C(sp³) reductive elimination step.

Reagents:

  • Arylboronic acid (1.0 equiv, 1.0 mmol)

  • Methyl 2,4-dimethylbenzenesulfonate (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen (N₂) three times to prevent catalyst oxidation.

  • Solvent & Electrophile Addition: Inject degassed 1,4-Dioxane and H₂O via syringe. Add MeODmbs in one portion.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Validation Checkpoint: After 30 minutes at 80 °C, the reaction mixture should transition from a red suspension to a dark brown homogeneous solution, indicating the reduction of Pd(II) to the active Pd(0) species. If the solution remains red, check the quality of the boronic acid, as it acts as the initial reductant. Furthermore, if GC-MS analysis of a 1-hour aliquot shows high levels of protodeboronation (Ar-H formation), the oxidative addition of MeODmbs is too slow; consider increasing the temperature to 90 °C.

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Methylation

This protocol engages aliphatic halides in reductive couplings with methyl sulfonates . The ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is strictly required; its electron-donating tert-butyl groups stabilize the highly reactive Ni(I) and Ni(III) intermediates, preventing premature β-hydride elimination.

Reagents:

  • Secondary Alkyl Bromide (1.0 equiv, 0.5 mmol)

  • Methyl 2,4-dimethylbenzenesulfonate (2.0 equiv, 1.0 mmol)

  • NiCl₂·glyme (10 mol%)

  • dtbbpy (10 mol%)

  • Mn powder (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, add NiCl₂·glyme, dtbbpy, and Mn powder to a 10 mL vial. Add 1.0 mL of anhydrous DMF and stir for 15 minutes at room temperature.

  • Substrate Addition: Dissolve the alkyl bromide and MeODmbs in 1.5 mL of anhydrous DMF. Add this solution dropwise to the pre-activated catalyst mixture.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 24 hours.

  • Quenching & Workup: Carefully quench the reaction by adding 1 M HCl (2 mL) dropwise to consume excess Mn powder. Extract with Diethyl Ether (3 × 10 mL). Wash the combined organic layers with LiCl (5% aqueous solution) to remove residual DMF. Dry, concentrate, and purify.

Validation Checkpoint: Upon addition of the Ni catalyst and ligand to the DMF suspension of Mn powder (Step 1), the solution must turn deep green within 15 minutes, confirming the formation of the active LₙNi(0) complex. A persistent pale blue color indicates failed reduction, usually due to an oxidized passivation layer on the Mn powder. Remedy: If this occurs, activate the Mn powder with 0.1% aqueous HCl, wash with ether, and dry under vacuum prior to use.

References

  • Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides with Methyl p-Tosylate Source: Organic Letters - ACS Publications URL:[Link]

  • Cross-selective Deoxygenative Coupling of Aliphatic Alcohols: Installation of Methyl Groups Including Isotopic Labels by Nickel Catalysis Source: Angewandte Chemie International Edition URL:[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides Source: Journal of the American Chemical Society URL:[Link]

  • Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]

Application Notes & Protocols: A Guide to N-Methylation of Amines Using Methyl 2,4-Dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Methylation and the Utility of Methyl 2,4-Dimethylbenzenesulfonate

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a cornerstone of modern organic synthesis and medicinal chemistry. This seemingly simple structural modification can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, solubility, and metabolic stability. N-methylated amines are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1]

The choice of a methylating agent is a critical decision, balancing reactivity with safety, cost, and scalability. While traditional reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) are effective, they are also highly toxic and, in some cases, carcinogenic, necessitating stringent handling protocols.[2] Methyl 2,4-dimethylbenzenesulfonate emerges as a compelling alternative, offering a favorable balance of reactivity and stability. As a sulfonate ester, it is a potent electrophile for methylation while being generally more stable under neutral and weakly acidic conditions than reagents like DMS.[2][3] This guide provides a comprehensive overview of its application, from reaction mechanics to detailed laboratory protocols, for researchers and drug development professionals.

Reagent Profile: Physicochemical Properties and Synthesis

Methyl 2,4-dimethylbenzenesulfonate is the methyl ester of 2,4-dimethylbenzenesulfonic acid. The parent sulfonic acid is typically synthesized via the sulfonation of 1,3-xylene using chlorosulfonic acid or oleum.[4][5] The subsequent esterification provides the desired methylating agent.

Table 1: Physicochemical Data

PropertyValueSource
Compound 2,4-Dimethylbenzenesulfonic acid
Molecular FormulaC₈H₁₀O₃S[6]
Molecular Weight186.23 g/mol [6]
Compound Methyl 2,4-dimethylbenzenesulfonate
Molecular FormulaC₉H₁₂O₃S[7]
Molecular Weight200.26 g/mol [7]

Mechanism of N-Methylation: A Nucleophilic Substitution Approach

The N-methylation of an amine with methyl 2,4-dimethylbenzenesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic methyl group of the sulfonate ester. This concerted step results in the formation of a new N-C bond and the departure of the 2,4-dimethylbenzenesulfonate anion, which is an excellent leaving group due to the delocalization of its negative charge across the sulfonate group and the aromatic ring.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the sulfonic acid byproduct formed if the starting material is an amine salt or to scavenge the proton from a primary or secondary amine, thereby generating a more potent nucleophile.

Caption: SN2 mechanism for N-methylation of a secondary amine.

Detailed Experimental Protocol: General Procedure for N-Methylation

This protocol provides a robust, self-validating framework for the N-methylation of a representative amine substrate.

I. Reagents and Equipment
  • Reagents:

    • Amine (primary or secondary)

    • Methyl 2,4-dimethylbenzenesulfonate (1.1 - 1.5 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

    • Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon balloon/line)

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

II. Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the anhydrous solvent (e.g., Acetonitrile) to create a stirrable slurry.

    • Flush the flask with an inert gas (e.g., Nitrogen).

  • Reagent Addition:

    • Add methyl 2,4-dimethylbenzenesulfonate (1.2 eq.) to the mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the solids, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated amine.

Caption: General workflow for the N-methylation of amines.

Reaction Scope and Applications

The use of sulfonate esters as alkylating agents is a well-established and versatile method applicable to a wide range of nucleophiles, including primary and secondary amines.[8] This methodology is compatible with both aliphatic and aromatic amines, although electron-rich aromatic amines and less sterically hindered aliphatic amines tend to react more readily. The protocol can be adapted for the synthesis of precursors to bioactive compounds and other high-value chemicals.

Table 2: Representative Scope of N-Alkylation using Sulfonate Esters

EntryAmine SubstrateProduct TypeTypical YieldNotes
1AnilineN-MethylanilineGood to ExcellentAromatic amines are suitable substrates.
2BenzylamineN-MethylbenzylamineExcellentPrimary benzylic amines react efficiently.
3DibenzylamineN-MethyldibenzylamineGood to ExcellentSecondary amines can be effectively methylated.
4MorpholineN-MethylmorpholineExcellentCyclic secondary amines are excellent substrates.
5IndoleN-MethylindoleGoodN-H of certain heterocycles can be methylated.
(Note: Yields are generalized based on the reactivity of sulfonate esters and may vary with specific substrates and conditions.)

Safety, Handling, and Troubleshooting

Safety and Handling

As with all alkylating agents, methyl 2,4-dimethylbenzenesulfonate should be handled with care, as it is a potential genotoxic impurity (PGI).[2][3]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and nitrile gloves.[9][10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time. Inactive base or wet solvent.Increase temperature or extend reaction time. Use freshly dried solvent and a fresh bottle of base.
Low Yield Product loss during work-up/purification. Side reactions.Ensure pH is basic during extraction. Optimize eluent system for chromatography.
Over-methylation Use of excess methylating agent. High reactivity of the mono-methylated product.Use stoichiometric amounts (or slight excess) of the methylating agent. Add the methylating agent slowly at a lower temperature.

Conclusion

Methyl 2,4-dimethylbenzenesulfonate serves as a valuable and practical reagent for the N-methylation of primary and secondary amines. Its stability, defined reactivity, and manageable safety profile make it an attractive alternative to more hazardous traditional methylating agents. The protocols and guidelines presented here offer a comprehensive framework for the successful application of this reagent in research, process development, and the synthesis of complex molecular targets.

References

  • Jiang, X., Wang, C., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Chemistry (Weinheim an der Bergstrasse, Germany), 20(1), 58-63. [Link]

  • N-methylated amines are essential bioactive compounds and have been widely used in the fine and bulk chemical industries, as well as in pharmaceuticals, agrochemicals, and dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Savitha, G., & Gowda, B. T. (2006). Synthesis and spectral characterization of N-(substituted phenyl)-2,4-dimethylbenzenesulfonamides. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4164–o4166. [Link]

  • Gagnon, D., Du, H., & Piccirilli, J. A. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development, 24(9), 1750–1757. [Link]

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Retrieved from [Link]

  • GSRS. (n.d.). 2,4-DIMETHYLBENZENESULFONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzenesulfonate. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Synthesis and Utilization of Methyl 2,4-Dimethylbenzenesulfonate in Esterification Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3) 1 is a highly specialized sulfonate ester that serves a dual role in organic synthesis. First, it is the product of the esterification between 2,4-dimethylbenzenesulfonyl chloride and methanol. Second, it functions as a highly chemoselective electrophilic methylating agent, used to convert carboxylic acids into methyl esters. This application note provides a comprehensive, self-validating guide to both the synthesis of this reagent and its downstream application in complex active pharmaceutical ingredient (API) workflows 2.

Mechanistic Causality & Experimental Design

The Synthesis Dynamics (Schotten-Baumann Esterification)

The synthesis of methyl 2,4-dimethylbenzenesulfonate relies on the nucleophilic attack of methanol on the electrophilic sulfur atom of 2,4-dimethylbenzenesulfonyl chloride. Because this reaction generates hydrochloric acid (HCl) as a byproduct, a base must be introduced to neutralize the acid and drive the equilibrium forward. While anhydrous amine bases (like pyridine) can be used, utilizing a controlled aqueous sodium hydroxide (NaOH) solution under biphasic conditions is highly scalable and cost-effective [[3]]().

Causality of Temperature Control: The reaction must be strictly maintained below 25 °C. Elevated temperatures increase the kinetic rate of competitive hydrolysis, where ambient water or hydroxide ions attack the sulfonyl chloride, irreversibly forming 2,4-dimethylbenzenesulfonic acid instead of the desired ester 4.

The Application Dynamics (The Steric Advantage in Methylation)

When using sulfonate esters to methylate carboxylic acids, standard reagents like methyl p-toluenesulfonate (methyl tosylate) are common 5. However, in highly functionalized API intermediates, hard nucleophiles may erroneously attack the sulfur atom of the sulfonate ester, leading to unwanted sulfonylation rather than methylation.

Causality of the 2,4-Dimethyl Substitution: The introduction of an ortho-methyl group on the benzene ring provides significant steric shielding around the sulfur center. This steric hindrance effectively blocks nucleophilic attack at the sulfur atom, forcing the carboxylate nucleophile to exclusively attack the methyl carbon via an SN​2 pathway. This dramatically improves the chemoselectivity of the esterification process.

Quantitative Data Summaries

Table 1: Reaction Condition Optimization for Sulfonate Ester Synthesis
Base SystemSolventTemp (°C)Yield (%)Impurity Profile (Hydrolysis)Scalability
25% NaOH (aq) Methanol (Neat) < 25 °C > 92% Low (< 2%) Excellent
TriethylamineDCM / Methanol0 - 20 °C88%Moderate (~5%)Good
PyridineMethanolReflux< 40%High (> 50%)Poor
Table 2: Comparative Profile of Methylating Agents
ReagentBoiling PointToxicity / HazardChemoselectivity (S_N2 vs Sulfonylation)
Methyl Iodide (MeI)42 °CHigh (Volatile Carcinogen)High (No sulfur center)
Methyl p-Toluenesulfonate292 °CModerate (Genotoxic)Moderate (Sulfur attack possible)
Methyl 2,4-Dimethylbenzenesulfonate > 300 °C Moderate (Genotoxic) High (Sterically shielded sulfur)

Visualizations of Workflows

SynthesisWorkflow A 2,4-Dimethylbenzenesulfonyl Chloride B Methanol (Solvent/Reactant) C Base Addition (25% NaOH aq.) D Nucleophilic Attack (S_N2 at Sulfur) C->D Neutralizes HCl E Phase Separation & Extraction D->E T < 25°C, pH ~9 F Methyl 2,4-dimethylbenzenesulfonate E->F Distillation AB AB AB->D

Workflow for the synthesis of Methyl 2,4-dimethylbenzenesulfonate via Schotten-Baumann conditions.

MethylationPathway RCOOH Carboxylic Acid (Substrate) Carboxylate Carboxylate Anion (Nucleophile) RCOOH->Carboxylate Base Weak Base (e.g., K2CO3) Base->Carboxylate Deprotonation Transition S_N2 Transition State Carboxylate->Transition Reagent Methyl 2,4-dimethylbenzenesulfonate Reagent->Transition Product Methyl Ester (Target) Transition->Product Byproduct Sulfonate Anion (Leaving Group) Transition->Byproduct

S_N2 mechanism of carboxylic acid esterification using the sterically hindered methylating agent.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-Dimethylbenzenesulfonate

This protocol utilizes a modified Schotten-Baumann approach to maximize yield while preventing sulfonyl chloride hydrolysis.

Materials:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv, 100 mmol)

  • Anhydrous Methanol (5.0 equiv, 500 mmol) - Acts as both reactant and solvent.

  • 25% w/w Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM) or Benzene for extraction

Step-by-Step Procedure:

  • Initialization: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a dropping funnel with methanol (500 mmol).

  • Substrate Addition: Slowly add 2,4-dimethylbenzenesulfonyl chloride (100 mmol) to the methanol. Stir to create a homogeneous suspension/solution.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 5–10 °C.

  • Base Addition: Begin dropwise addition of the 25% NaOH solution via the dropping funnel.

    • Self-Validating IPC 1 (Thermal Control): Adjust the drip rate to ensure the internal temperature strictly remains below 25 °C. Exceeding this temperature triggers rapid hydrolysis.

    • Self-Validating IPC 2 (pH Control): Monitor the pH continuously. Stop the addition of NaOH once the pH stabilizes at exactly 9.0.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 2 hours. Leave the mixture to stand overnight to ensure complete conversion.

  • Workup: Transfer the mixture to a separatory funnel. Add 100 mL of water to dissolve precipitated salts, followed by 100 mL of DCM.

  • Extraction & Washing: Separate the lower organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers and wash sequentially with water (50 mL) and 5% aqueous potassium carbonate ( K2​CO3​ ) solution (50 mL) to remove any residual sulfonic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure methyl 2,4-dimethylbenzenesulfonate.

Protocol B: Chemoselective Esterification of Carboxylic Acids

This protocol leverages the synthesized reagent to methylate a target carboxylic acid.

Materials:

  • Target Carboxylic Acid (1.0 equiv, 10 mmol)

  • Methyl 2,4-dimethylbenzenesulfonate (1.2 equiv, 12 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 15 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Deprotonation: In a 100 mL round-bottom flask, dissolve the carboxylic acid (10 mmol) in 20 mL of DMF. Add finely powdered K2​CO3​ (15 mmol).

    • Self-Validating IPC 1 (Gas Evolution): Stir the suspension at room temperature for 30 minutes. The cessation of mild bubbling (if any trace moisture/bicarbonate is present) and the formation of a cloudy suspension indicates successful generation of the carboxylate anion.

  • Alkylation: Add methyl 2,4-dimethylbenzenesulfonate (12 mmol) to the mixture in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir for 4–6 hours.

    • Self-Validating IPC 2 (Reaction Monitoring): Pull a 50 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS or TLC. The reaction is complete when the carboxylic acid peak is fully consumed.

  • Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate the solvent to yield the target methyl ester.

References

  • Google Patents.WO2012013325A1 - Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof.

Sources

Troubleshooting & Optimization

How to improve yield in methyl 2,4-dimethylbenzenesulfonate methylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges related to electrophilic methylation in drug development and complex synthesis. While methyl iodide is a common choice, aryl sulfonate esters like methyl 2,4-dimethylbenzenesulfonate offer a less volatile, highly tunable alternative.

The presence of the ortho-methyl group on the benzenesulfonate leaving group provides unique steric shielding around the sulfur atom. This subtly reduces unwanted nucleophilic attack at the sulfonyl center (sulfonylation) compared to standard methyl tosylate. However, achieving >95% yields requires precise control over kinetics, thermodynamics, and solvent environments.

Below is our comprehensive troubleshooting guide, designed to help you analyze causality and optimize your methylation workflows.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode. Use the following diagnostic logic tree to pinpoint the root cause of low yields.

YieldOptimization Start Evaluate Reaction Yield CheckSM Is the nucleophile fully consumed? Start->CheckSM Kinetic Kinetic Limitation (Unreacted SM) CheckSM->Kinetic No SideRxn Side Reactions (SM consumed, low yield) CheckSM->SideRxn Yes Solvent Switch to Polar Aprotic (DMF, MeCN) Kinetic->Solvent Catalyst Add 10-20 mol% TBAI (In situ Finkelstein) Kinetic->Catalyst Hydrolysis Reagent Hydrolysis? Ensure anhydrous base SideRxn->Hydrolysis Selectivity Poor Regioselectivity? Adjust HSAB conditions SideRxn->Selectivity

Diagnostic workflow for troubleshooting low methylation yields.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion despite using an excess of the methylating agent. How do I drive it to completion? Causality: Stalling usually indicates a kinetic barrier rather than thermodynamic equilibrium. If your nucleophile is sterically hindered or "soft" (e.g., a thiol or a bulky secondary amine), the direct SN2 attack on the "hard" methyl sulfonate ester is kinetically slow. Solution: Implement in situ Finkelstein catalysis . By adding 10–20 mol% of Tetrabutylammonium Iodide (TBAI), the iodide ion rapidly attacks the sulfonate ester to generate methyl iodide transiently. Methyl iodide is a softer electrophile and reacts much faster with soft nucleophiles, effectively lowering the activation energy barrier of the rate-determining step. This dual-activation strategy has been proven to significantly boost yields in unactivated systems 1.

Mechanism Reagent Methyl 2,4-dimethyl- benzenesulfonate MeI Methyl Iodide (MeI) Reagent->MeI Finkelstein Reaction Product Methylated Product (Nu-CH3) Reagent->Product Direct SN2 (Slow) Iodide Iodide Catalyst (I⁻) Iodide->MeI MeI->Product Fast SN2 Nu Nucleophile (Nu⁻) Nu->Product

Finkelstein-catalyzed methylation pathway using an iodide additive.

Q2: I observe rapid consumption of the methylating agent, but my product yield is low. LC-MS shows a massive peak for 2,4-dimethylbenzenesulfonic acid. Causality: You are experiencing competitive solvolysis (hydrolysis). Aryl sulfonate esters are highly sensitive to moisture, especially in the presence of basic additives. Hydroxide ions (formed from adventitious water and your base) act as hard nucleophiles, rapidly hydrolyzing the ester before your target substrate can react. Solution:

  • Switch to strictly anhydrous conditions. Flame-dry all glassware and use solvents stored over 3Å molecular sieves.

  • Change your base. Avoid hygroscopic inorganic bases like NaOH. Instead, use anhydrous Cs2CO3 or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q3: How do I control O- vs. N-methylation in ambident nucleophiles? Causality: Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and the coordination state of the nucleophile. The methyl carbon of an aryl sulfonate is a relatively "hard" electrophile compared to alkyl halides. Solution:

  • To favor O-methylation: Use a hard counter-cation (e.g., NaH to generate the sodium alkoxide) in a highly polar aprotic solvent like DMF. The hard Na+ cation coordinates poorly with the hard oxygen in polar solvents, leaving the oxygen highly reactive toward the hard sulfonate ester.

  • To favor N-methylation: Add TBAI (to soften the electrophile via MeI formation) and use a softer base/solvent combination (e.g., K2CO3 in Acetonitrile) 2.

Q4: How should I work up the reaction to completely remove the 2,4-dimethylbenzenesulfonate byproduct? Causality: The byproduct, 2,4-dimethylbenzenesulfonic acid, is highly water-soluble but can partition into polar organic solvents (like ethyl acetate) if the aqueous phase is too acidic. Solution: Ensure the aqueous wash is slightly basic (e.g., using saturated NaHCO3). This guarantees the byproduct remains fully deprotonated as the sulfonate salt, maximizing its solubility in the aqueous phase and preventing it from contaminating the organic layer.

Part 3: Standard Optimized Protocol (Self-Validating System)

This protocol is designed for the high-yield methylation of secondary amines or phenols, incorporating self-validating checkpoints to ensure mechanistic integrity.

Materials:

  • Substrate (1.0 equiv)

  • Methyl 2,4-dimethylbenzenesulfonate (1.2 - 1.5 equiv)

  • Base: Anhydrous K2CO3 (2.0 equiv)

  • Catalyst: TBAI (0.1 equiv)

  • Solvent: Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried Schlenk flask under Argon, dissolve the substrate in anhydrous DMF. Add K2CO3 and stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation or hydrogen-bond disruption before the electrophile is introduced, preventing competitive hydrolysis.

  • Catalyst Activation: Add TBAI to the suspension.

  • Electrophile Addition: Dissolve methyl 2,4-dimethylbenzenesulfonate in a minimal volume of DMF and add it dropwise over 5 minutes at 0 °C. Causality: Dropwise addition minimizes local concentration spikes, reducing the risk of poly-methylation or exothermic degradation.

  • Reaction Progression: Warm the reaction to room temperature and stir for 4–12 hours. Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the disappearance of the starting material mass and the appearance of the 2,4-dimethylbenzenesulfonate anion (m/z ~185 in negative ion mode). The presence of this specific anion confirms successful electrophilic transfer rather than reagent decomposition.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate and wash with saturated aqueous NaHCO3 (3x). Causality: The basic aqueous wash ensures the 2,4-dimethylbenzenesulfonic acid byproduct remains fully deprotonated, forcing it entirely into the aqueous phase.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Part 4: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yield, based on standard optimization matrices for aryl sulfonate methylations 3.

SolventBase (2.0 eq)AdditiveTemp (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
THFEt3NNone254540Kinetic stalling (slow SN2)
THFEt3NTBAI (10 mol%)258580-
DMFK2CO3None259085-
DMF K2CO3 TBAI (10 mol%) 25 >99 96 Optimal Conditions
DMFNaOHNone25>9930Reagent hydrolysis
MeCNCs2CO3None60>9975Thermal degradation / Poly-methylation

Part 5: References

  • Title: Copper Hydride-Catalyzed Enantioselective Olefin Hydromethylation Source: ChemRxiv URL: [Link]

  • Title: Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides with Methyl p-Tosylate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Progress in Methyl-Radical-Mediated Methylation or Demethylation Reactions Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Methyl 2,4-Dimethylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are well aware that the synthesis of sulfonate esters requires precision. Methyl 2,4-dimethylbenzenesulfonate is a powerful electrophilic methylating agent. However, its synthesis is prone to side reactions that not only reduce yield but can also generate highly scrutinized Potential Genotoxic Impurities (PGIs)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Diagnostic Workflow for Impurity Resolution

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your side products based on your LC-MS or GC-MS data.

Pathway A Crude Reaction Mixture (LC-MS / GC-MS) B High Sulfonic Acid (Hydrolysis) A->B Mass 185 [M-H]- C Alkyl Chlorides (Genotoxic Impurities) A->C Halogenated Peaks D Unreacted Sulfonyl Chloride A->D Mass 204/206 E Strict Anhydrous Conditions & Base Titration B->E F Maintain Temp <35°C & Rapid Salt Removal C->F G Optimize Methoxide Ratio (1.2 - 1.4 eq) D->G H Pure Methyl 2,4-Dimethylbenzenesulfonate E->H F->H G->H

Fig 1: Diagnostic troubleshooting workflow for identifying and resolving synthesis side products.

Troubleshooting Guides & FAQs

Q1: Why is my crude product contaminated with high levels of 2,4-dimethylbenzenesulfonic acid, and how can I prevent it? Expert Insight: As an application scientist, I frequently see this when moisture control is inadequate. The sulfonyl chloride electrophile is highly susceptible to nucleophilic attack. If water is present in the methanol or the atmosphere, it competes with methanol, leading to the rapid hydrolysis of the starting material into 2,4-dimethylbenzenesulfonic acid[2]. Furthermore, if the reaction is allowed to proceed for too long under basic conditions, the newly formed methyl 2,4-dimethylbenzenesulfonate can undergo secondary alkaline hydrolysis back to the sulfonic acid salt. Causality & Solution: Water acts as a superior nucleophile compared to methanol under certain conditions. Ensure strict anhydrous conditions. Run a Karl Fischer titration on your methanol before use; moisture must be <0.05%.

Q2: My analytical team flagged the presence of methyl chloride. How is this genotoxic impurity (GTI) forming, and how do I eliminate it? Expert Insight: Sulfonate esters are potent alkylating agents and are heavily scrutinized as potential genotoxic impurities (PGIs) in drug development[1]. During the esterification of 2,4-dimethylbenzenesulfonyl chloride, chloride ions are generated as a stoichiometric byproduct. Causality & Solution: If the reaction temperature exceeds 35 °C, these chloride ions gain enough kinetic energy to act as nucleophiles. They attack the electrophilic methyl group of your product via an SN2 mechanism. This cleaves the ester, yielding methyl chloride (a volatile GTI) and the sulfonic acid anion. To prevent this, monitor the reaction temperature strictly between 25–35 °C and neutralize the reaction to pH 7.0–7.2 immediately after the 30-minute completion window to precipitate and filter out chloride salts before they can react[3].

Q3: I am observing unreacted 2,4-dimethylbenzenesulfonyl chloride. Should I increase the reaction time or temperature? Expert Insight: Neither. Increasing temperature drives the formation of GTIs (as explained above), and extending reaction time promotes ester hydrolysis. Causality & Solution: The root cause of unreacted starting material is usually an insufficient molar ratio of the base. For optimal conversion, the molar ratio of 2,4-dimethylbenzenesulfonyl chloride to sodium methoxide should be precisely 1:1.2 to 1:1.4[3]. This slight excess ensures complete consumption of the sulfonyl chloride within 30 minutes without providing enough residual base to trigger significant product hydrolysis.

Quantitative Data: Reaction Parameters vs. Side Product Yield

To illustrate the causality of the parameters discussed above, the following table summarizes how deviations from the optimal protocol impact the formation of side products.

Temperature (°C)Base Equivalents (NaOMe)Reaction Time (min)Moisture Content (%)Target Yield (%)Sulfonic Acid (%)Methyl Chloride (ppm)
30 1.3 30 <0.05 >99.0 <0.5 <10
501.330<0.0585.010.0450
301.030<0.0575.0*<1.0<10
301.3120<0.0588.011.015
301.3300.5060.039.0<10

*Note: The 75.0% yield at 1.0 equivalent of base is accompanied by ~24% unreacted 2,4-dimethylbenzenesulfonyl chloride.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a validation check ensures the reaction is proceeding correctly, preventing the compounding of errors.

High-Yield Synthesis of Methyl 2,4-Dimethylbenzenesulfonate

Step 1: Anhydrous Preparation & Setup

  • Purge a jacketed reaction kettle with dry nitrogen for 15 minutes.

  • Add 1.0 molar equivalent of 2,4-dimethylbenzenesulfonyl chloride to the kettle.

  • Self-Validation Check: Perform a Karl Fischer titration on the sodium methoxide/methanol solution. Proceed only if water content is <0.05%.

Step 2: Controlled Reagent Addition

  • Set the jacketed cooling system to maintain an internal temperature of 25 °C.

  • Dropwise, add a solution of sodium methoxide in methanol (1.2 to 1.4 molar equivalents)[3].

  • Adjust the addition rate to ensure the internal temperature never exceeds 35 °C. Causality: Exceeding 35 °C provides the activation energy required for chloride ions to attack the product, forming methyl chloride GTIs.

Step 3: Reaction Monitoring (Self-Validation)

  • Once addition is complete, maintain the temperature at 25–35 °C for exactly 30 minutes[3].

  • Self-Validation Check: Pull an aliquot at 25 minutes and analyze via GC or TLC. The peak/spot for 2,4-dimethylbenzenesulfonyl chloride should be <0.5%. If >0.5%, verify the base stoichiometry. Do not exceed 45 minutes total reaction time to prevent alkaline hydrolysis.

Step 4: Quenching and Salt Removal

  • Immediately neutralize the reaction mixture to a pH of 7.0–7.2 using a dilute acid (e.g., 10% HCl or an acidic ion-exchange resin)[3].

  • Self-Validation Check: Test the pH using a calibrated probe. A pH > 7.5 will lead to continued hydrolysis during solvent removal.

  • Filter the precipitated sodium chloride salts through a celite pad. Causality: Rapid removal of chloride salts eliminates the nucleophile responsible for GTI formation.

Step 5: Solvent Exchange and Purification

  • Transfer the filtrate to a rotary evaporator and heat gently (water bath <40 °C) under reduced pressure to remove the methanol.

  • Self-Validation Check: Track methanol removal via GC. Residual methanol must be <0.5% before proceeding.

  • Cool the residue to room temperature and perform a final decolorization filtration using activated carbon (approx. 5-10% w/w) to yield the pure, colorless, transparent liquid product[3].

References

  • LCMS. "Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities." LCMS. Available at: [Link]

  • Chemistry LibreTexts. "3.1.7: Reactions of Alcohols." LibreTexts. Available at:[Link]

Sources

Technical Support Center: Purification & Recrystallization of Methyl 2,4-dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation and purification of sulfonate esters. The fundamental error usually lies in treating these electrophilic species like highly stable, inert organic molecules. Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3) is highly susceptible to nucleophilic attack by protic solvents and trace moisture[1].

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Module 1: Fundamental Properties & Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical parameters and the thermodynamic behavior of the target molecule.

Table 1: Physicochemical & Impurity Profile
ParameterValue / Description
Compound Name Methyl 2,4-dimethylbenzenesulfonate
CAS Number 102439-46-3
Molecular Formula C9H12O3S
Molecular Weight 200.25 g/mol
Primary Impurities Unreacted 2,4-dimethylbenzenesulfonyl chloride, Methanol, 2,4-dimethylbenzenesulfonic acid[2],[3].
Genotoxic Potential High (Alkyl sulfonate esters are recognized Potential Genotoxic Impurities / PGIs)[1].
Table 2: Recrystallization Solvent Screening Matrix
Solvent SystemPolaritySuitabilityMechanistic Rationale
Methanol / Water HighPOOR Induces solvolysis and acid-catalyzed hydrolysis, degrading the ester back to sulfonic acid[1].
Dichloromethane MediumPOOR Too volatile; high solubility at low temperatures prevents efficient crystallization[4],[5].
Ethyl Acetate / Heptane Low-MediumEXCELLENT Aprotic nature prevents hydrolysis. Tunable polarity prevents oiling out while maximizing yield[6],[5].

Module 2: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does my methyl 2,4-dimethylbenzenesulfonate "oil out" (form a liquid layer) instead of forming solid crystals during cooling? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which the solvent reaches saturation. Because sulfonate esters often have relatively low melting points, rapid cooling in a poor solvent (e.g., pure heptane) forces the compound to separate as a distinct liquid phase rather than nucleating as a solid crystal. Correction Strategy: Adjust the solvent ratio by adding a small amount of a "good" solvent (like Ethyl Acetate) to increase solubility, reheat to form a homogenous solution, and cool at a much slower rate. Introduce a seed crystal exactly at the cloud point to force solid nucleation,[5].

Q2: How do I prevent the product from hydrolyzing back into 2,4-dimethylbenzenesulfonic acid during the heating phase of recrystallization? A2: Alkyl sulfonate esters undergo rapid hydrolysis in the presence of water, a reaction strictly catalyzed by trace acids (such as unreacted sulfonyl chloride or residual sulfonic acid)[1]. The electrophilic sulfur center is attacked by water, which is accelerated when the ester oxygen is protonated. Correction Strategy: You must completely neutralize all trace acids before crystallization. Wash the crude organic mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and dry thoroughly over anhydrous sodium sulfate ( Na2​SO4​ )[2]. Ensure all recrystallization solvents are anhydrous.

Q3: Can I use methanol or ethanol as a recrystallization solvent to exploit the "like dissolves like" principle? A3: Absolutely not. While the polarity might seem appropriate, alcoholic solvents act as nucleophiles. In the presence of trace acid and heat, the methyl ester will undergo transesterification or solvolysis, generating new genotoxic impurities and severely depressing your yield[1]. Always utilize chemically inert, aprotic solvent pairs (e.g., Ethyl Acetate/Heptane or Toluene/Ligroin)[4],[5].

Module 3: Mechanistic Visualizations

Workflow Crude Crude Methyl 2,4-dimethylbenzenesulfonate (Contains Acid/H2O) Wash NaHCO3 Aqueous Wash (Neutralize Trace Acid) Crude->Wash Dry Dry over Anhydrous Na2SO4 (Remove Moisture) Wash->Dry Dissolve Dissolve in Hot EtOAc/Heptane (Aprotic Solvent System) Dry->Dissolve Cool Controlled Slow Cooling (Manage Supersaturation) Dissolve->Cool Oil Oiling Out Detected (Two Liquid Phases Form) Cool->Oil Poor solvent ratio Crystal Pure Crystalline Product (High Yield & Purity) Cool->Crystal Ideal Nucleation Seed Intervention: Add Seed Crystals & Adjust Solvent Ratio Oil->Seed Seed->Cool

Workflow for anhydrous recrystallization and oiling-out mitigation.

Mechanism Ester Methyl 2,4-dimethylbenzenesulfonate Protonation Protonation of Sulfonyl Oxygen (Requires Trace Acid) Ester->Protonation H+ Catalysis WaterAttack Nucleophilic Attack by H2O (Hydrolysis Initiation) Protonation->WaterAttack Tetrahedral Tetrahedral Intermediate Formation WaterAttack->Tetrahedral Cleavage S-O Bond Cleavage Tetrahedral->Cleavage Products 2,4-dimethylbenzenesulfonic acid + Methanol (Impurities) Cleavage->Products Degradation

Mechanistic pathway of acid-catalyzed hydrolysis of sulfonate esters.

Module 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate built-in validation steps to ensure the thermodynamic and chemical environment is strictly controlled.

Protocol 1: Pre-Crystallization Workup (Acid & Moisture Elimination)

Objective: Remove all trace acids and moisture to prevent hydrolysis during thermal stress.

  • Dilution: Dissolve the crude methyl 2,4-dimethylbenzenesulfonate in an aprotic organic solvent (e.g., Dichloromethane or Ethyl Acetate)[2].

  • Neutralization: Transfer to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ [2].

    • Self-Validation Check: Spot the discarded aqueous layer on pH paper. It must read ≥7.0 . If acidic, repeat the NaHCO3​ wash. Acidic conditions will destroy the ester during heating[1],[3].

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to pre-dry and break any emulsions.

  • Desiccation: Add anhydrous Na2​SO4​ to the organic layer and stir for 15 minutes[2].

    • Self-Validation Check: The organic solution must be completely transparent. If it remains cloudy, water is still present; add more desiccant and filter.

  • Concentration: Evaporate the solvent under reduced pressure at ≤35∘C to yield the crude, acid-free ester[2].

Protocol 2: Aprotic Recrystallization (Evaporative & Cooling)

Objective: Isolate the pure ester without inducing oiling out or thermal degradation.

  • Dissolution: Place the dried crude ester in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (the "good" solvent) while swirling on a hot plate until complete dissolution is achieved[5],.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (the "poor" solvent) until the solution just becomes cloudy (the saturation point)[5].

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution turns perfectly clear again[5].

    • Self-Validation Check: A clear solution at boiling confirms total dissolution. If dark, insoluble particulates remain, perform a rapid hot filtration through a pre-warmed funnel.

  • Cooling & Nucleation: Remove the flask from the heat source. Cover with a watch glass and allow it to cool spontaneously to room temperature[7]. Do not disturb the flask.

    • Troubleshooting: If the mixture begins to oil out (milky liquid droplets form), immediately reheat to dissolve, add 5% more Ethyl Acetate, and cool again. Add a seed crystal when the flask is warm but not boiling[5].

  • Harvesting: Once room temperature is reached and crystals have formed, place the flask in an ice bath for 15 minutes to maximize yield[7]. Collect the purified methyl 2,4-dimethylbenzenesulfonate via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold Heptane[5].

References

  • Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents. URL: [Link]

  • ACS Publications - An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. URL: [Link]

  • Osaka University Institutional Knowledge Archive - Modification of Carbon Framework on Hypervalent Iodines for Oxidative Functionalization. URL:[Link]

  • Rubin Group - Separation and Purification Techniques: Recrystallization. URL: [Link]

  • Minnesota State University - Recrystallization Summary & Procedures. URL: [Link]

  • University of Calgary - Recrystallisation Techniques. URL: [Link]

Sources

Technical Support Center: Troubleshooting Methyl 2,4-Dimethylbenzenesulfonate Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for alkylation workflows. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete reactions, stalled kinetics, or low yields when using methyl 2,4-dimethylbenzenesulfonate (MDMBS) .

As an electrophile, MDMBS operates via a bimolecular nucleophilic substitution (SN2) mechanism. While it shares a similar reactivity profile with standard methyl tosylate, the presence of the ortho-methyl group on the benzenesulfonate ring subtly alters its steric profile and hydrolytic stability . Mastering its use requires precise control over solvent polarity, base pKa, and strict exclusion of competing nucleophiles.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion despite adding excess MDMBS. Why is the reagent disappearing without forming the product?

A1: Competitive Reagent Hydrolysis. MDMBS is susceptible to hydrolysis by adventitious water, a process that is drastically accelerated in the presence of strong inorganic bases (e.g., NaOH, KOH) 1. When water attacks the sulfonate ester, it generates 2,4-dimethylbenzenesulfonic acid and methanol. This acid immediately neutralizes your base, dropping the pH and protonating your nucleophile, which completely halts the SN2 reaction. Corrective Action: Switch to a milder, non-nucleophilic base such as finely milled Cs₂CO₃ or K₂CO₃, and ensure your solvent has a moisture content of <50 ppm .

Q2: I am trying to methylate a sterically hindered secondary amine, but the reaction is incredibly slow. How do I accelerate it?

A2: Kinetic Barriers in the SN2 Trajectory. Secondary amines present significant steric bulk. While the 2,4-dimethylbenzenesulfonate anion is an excellent leaving group, the transition state requires a highly specific, unhindered 180° approach trajectory [[2]](). Corrective Action: Implement Finkelstein-type catalysis. Add 10 mol% of anhydrous Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a highly nucleophilic shuttle, reacting with MDMBS to form methyl iodide in situ. Methyl iodide is less sterically demanding and rapidly methylates hindered amines, while the iodide is regenerated as a leaving group 3.

Q3: I observe unreacted starting material, but also a complex mixture of unexpected byproducts. What is causing this?

A3: Solvent Participation or Ambident Nucleophilicity. Using MDMBS in protic solvents (like methanol or ethanol) with a base leads to transesterification or the formation of bulk ethers [[1]](). Furthermore, if your substrate is an ambident nucleophile (e.g., an amide or a phenol with multiple reactive sites), the solvent's dielectric constant dictates the regioselectivity (O- vs. N-alkylation). Corrective Action: Strictly utilize anhydrous polar aprotic solvents (DMF, NMP, or Acetonitrile) to stabilize the polar transition state without participating in the reaction.

Part 2: Quantitative Data & Reagent Benchmarks

Understanding where MDMBS sits relative to other methylating agents is critical for rational experimental design.

PropertyMethyl 2,4-DimethylbenzenesulfonateMethyl Tosylate (MeOTs)Methyl Iodide (MeI)
Electrophilicity (SN2 Rate) Moderate-HighHighVery High
Steric Hindrance (Leaving Group) High (ortho-methyl effect)ModerateLow
Hydrolytic Stability ModerateLowHigh
Volatility / Toxicity Risk Low (Viscous liquid/Solid)Low (Solid)High (Volatile liquid)
Ideal Solvent System DMF, MeCN, NMPDMF, MeCN, NMPTHF, DCM, Acetone

Part 3: Self-Validating Experimental Protocol

To eliminate variables and establish a reliable baseline, use the following self-validating protocol for the N- or O-methylation of standard substrates. This protocol incorporates strict In-Process Controls (IPCs) to ensure the system validates its own integrity at each step.

Reagents Required:

  • Substrate (1.0 eq)

  • MDMBS (1.2 eq)

  • Anhydrous Cs₂CO₃ (2.0 eq, finely milled)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂.

    • Causality: Eliminates adventitious moisture that causes competitive hydrolysis of the sulfonate ester [[1]]().

  • Base Activation: Add the substrate (1.0 eq) and Cs₂CO₃ (2.0 eq) to the flask. Inject anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: Cs₂CO₃ provides the "cesium effect," enhancing the solubility and reactivity of the nucleophile via a loose ion pair, without acting as a strong nucleophile itself .

  • Electrophile Addition: Dissolve MDMBS (1.2 eq) in a minimum volume of anhydrous DMF and add dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes and minimizes dimerization or polyalkylation.

  • Self-Validation Check (IPC 1): After 2 hours, extract a 10 µL aliquot. Quench in 1 mL water and check the pH.

    • Validation Logic: The pH must remain >9. If the pH has dropped to neutral/acidic, the system has failed the moisture exclusion test (MDMBS has hydrolyzed). If the pH is basic, proceed to step 5.

  • Thermal Acceleration: Heat the reaction to 50°C for 12 hours.

    • Causality: SN2 reactions have an activation energy barrier; heating provides the thermodynamic push for less reactive nucleophiles.

  • Quench & Isolation: Cool to 0°C and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Causality: NH₄Cl safely neutralizes the base and destroys any trace unreacted MDMBS without generating harsh exothermic conditions that could degrade the product.

Part 4: Troubleshooting Logic Visualization

Use the following decision tree to systematically diagnose and resolve incomplete methylation reactions.

TroubleshootingTree Start Incomplete Reaction with MDMBS CheckBase Is the base fully consumed? Start->CheckBase Hydrolysis Reagent Hydrolysis: Dry solvents & use Cs2CO3 CheckBase->Hydrolysis Yes (pH drop) CheckSterics Is the nucleophile sterically hindered? CheckBase->CheckSterics No AddNaI Kinetic Barrier: Add 10 mol% NaI catalyst CheckSterics->AddNaI Yes CheckSolvent Is the solvent polar aprotic? CheckSterics->CheckSolvent No ChangeSolvent Solvent Effect: Switch to anhydrous DMF/MeCN CheckSolvent->ChangeSolvent No OptimizeTemp Thermodynamic Limit: Increase temp by 10°C CheckSolvent->OptimizeTemp Yes

Caption: Diagnostic logic tree for resolving stalled or incomplete MDMBS alkylation workflows.

References

  • Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides with Methyl p-Tosylate Source: Organic Letters - ACS Publications URL:[Link]

  • Investigation of O-Methylation of p-tert-Butylcalix[6]arene using Methyl p-Tosylate Source: Sphinx Knowledge House URL:[Link]

  • Sulfonate Esters - How Real is the Risk? Source: Product Quality Research Institute (PQRI) URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimization for Methyl 2,4-Dimethylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with synthesizing or utilizing methyl 2,4-dimethylbenzenesulfonate (methyl 2,4-xylenesulfonate).

As a potent alkylating agent and pharmaceutical intermediate, the synthesis of this sulfonate ester via the esterification of 2,4-dimethylbenzenesulfonyl chloride with methanol requires precise kinetic and thermodynamic control. Deviations in temperature or time inevitably lead to hydrolysis, poor yields, or the generation of genotoxic impurities. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols.

Reaction Pathway & Critical Control Points

The esterification process is a nucleophilic acyl substitution at the sulfur center. The diagram below illustrates the workflow and the causality of temperature and time on product distribution.

G Start 2,4-Dimethylbenzenesulfonyl Chloride + Methanol in DCM Base Add Triethylamine (TEA) Dropwise Start->Base Temp1 Maintain 0-5 °C (Ice Bath) Base->Temp1 Exothermic Control Temp2 Warm to 20-25 °C (Room Temp) Temp1->Temp2 Addition Complete Time Stir for 2-4 hours Temp2->Time Product Methyl 2,4-Dimethylbenzenesulfonate (Target Ester) Time->Product Optimal Time/Temp SideProduct 2,4-Dimethylbenzenesulfonic Acid (Hydrolysis Byproduct) Time->SideProduct T > 30°C or Time > 12h

Reaction pathway and temp-time dependency for methyl 2,4-dimethylbenzenesulfonate.

Quantitative Data: Optimization of Temperature and Time

Understanding the thermodynamic limits of the sulfonyl chloride is critical. The table below summarizes the empirical data for the esterification reaction, highlighting the causality between parameter choices and reaction outcomes.

Temperature ProfileReaction TimeYield (%)Impurity Profile (Hydrolysis)Causality / Mechanistic Observation
0–5 °C (Constant)12 hours~65%Low (<2%)Reaction kinetics are too slow; incomplete conversion of the sulfonyl chloride.
0–5 °C → 20–25 °C 2–4 hours >90% Low (<2%) Optimal balance: Cold addition prevents exotherm; RT allows kinetic completion.
20–25 °C (No cooling)2–4 hours~75%Moderate (10–15%)Exothermic base addition causes localized heating, accelerating competitive hydrolysis.
40 °C (Heating)1 hour<50%High (>40%)Rapid degradation. The sulfonyl chloride and ester both hydrolyze to the sulfonic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process checks, you ensure that the mechanistic requirements for high-yield esterification are met at every step 1[1].

Reagents Required:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq)

  • Anhydrous Methanol (1.5 eq)

  • Triethylamine (TEA) or Hünig's base (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried, round-bottom flask with 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) and anhydrous DCM. Add anhydrous methanol (1.5 eq).

    • Causality: Anhydrous conditions are non-negotiable. Trace water will act as a competing nucleophile, driving the formation of 2,4-dimethylbenzenesulfonic acid.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

  • Base Addition: Equip an addition funnel and add TEA (1.5 eq) dropwise over 15–30 minutes.

    • Validation Checkpoint: Monitor the internal temperature. It must not exceed 5 °C. The reaction is highly exothermic; rapid addition will cause localized heating and immediate product degradation.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

    • Causality: As established in pharmaceutical synthesis optimizations, maintaining the reaction at 20 °C for 2 hours with a strong amine base ensures complete conversion while avoiding the thermal degradation seen at higher temperatures 2[2].

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing cold 10% aqueous HCl.

    • Validation Checkpoint: Test the pH of the aqueous layer. It must be <3. If it is higher, unreacted TEA remains, which can act as a nucleophile during concentration and degrade the ester.

  • Extraction & Isolation: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C .

Troubleshooting & FAQs

Q1: Why is my yield low, and why am I isolating a large amount of 2,4-dimethylbenzenesulfonic acid? A1: This is classic hydrolysis. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. If the temperature exceeds 30 °C during the base addition (due to the exothermic nature of the reaction) or if your reagents/solvents are not strictly anhydrous, water outcompetes methanol. The causality lies in the activation energy for hydrolysis being easily reached at elevated temperatures. Always maintain 0–5 °C during addition.

Q2: Can I leave the reaction stirring overnight (12+ hours) to ensure completion? A2: It is highly discouraged. While the esterification of 2,4-dimethylbenzenesulfonyl chloride at 20–25 °C typically finishes in 2–4 hours, extended reaction times increase the probability of secondary reactions. Methyl sulfonates are potent alkylating agents. Over time, the product can alkylate the tertiary amine base (forming a quaternary ammonium salt) or undergo slow hydrolysis if trace moisture ingresses from the atmosphere, significantly reducing your overall yield.

Q3: I am detecting methyl chloride and the sulfonic acid salt in my reaction mixture. What happened? A3: This occurs when the reaction temperature is too high (e.g., >40 °C). The formed methyl 2,4-dimethylbenzenesulfonate can react with the chloride ions (generated from the TEA-HCl byproduct) in a thermodynamically driven nucleophilic substitution (S_N2) reaction, yielding methyl chloride gas and the sulfonate anion. Keeping the reaction strictly at or below room temperature (20–25 °C) suppresses this degradation pathway.

Q4: Is it better to use pyridine or triethylamine (TEA) as the base for this specific esterification? A4: Both are effective, but TEA (or Hünig's base) is generally preferred for optimizing time and yield in modern protocols. Pyridine acts as both a base and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate), but it requires harsher conditions to remove during workup. Using TEA allows the reaction to reach completion in 2 hours at 20 °C without the need for elevated temperatures, minimizing the risk of forming genotoxic impurities 2[2].

Q5: How does the stoichiometry of the acid/base affect the formation of sulfonate ester impurities? A5: Research into the formation of methyl sulfonates indicates that acidic conditions are necessary for the esterification of sulfonic acids, but when starting from sulfonyl chlorides, a slight excess of base (like TEA) ensures that no free HCl remains. If the base is consumed or insufficient, the localized acidic environment can catalyze the degradation of the product or lead to unpredictable kinetic rates 3[3].

References

  • Title: Development of a Practical Synthesis of ERK Inhibitor GDC-0994 Source: ACS Publications URL: [Link]

  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 2,4-Dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation of sensitive alkyl sulfonate esters. Below, we dissect the causality of ester degradation and provide a self-validating framework to ensure maximum product recovery during aqueous workup.

Mechanistic Causality: The Vulnerability of Sulfonate Esters

Methyl 2,4-dimethylbenzenesulfonate is a highly reactive alkyl sulfonate ester. It functions as a potent electrophilic methylating agent because the 2,4-dimethylbenzenesulfonate anion is an exceptionally stable, weak conjugate base, making it a superior leaving group[1]. However, this exact thermodynamic driving force makes the ester highly susceptible to hydrolytic cleavage during aqueous workups[2][3].

When exposed to water—particularly under basic conditions (saponification)—hydroxide ions act as strong nucleophiles. They attack the electrophilic methyl carbon via an SN₂ mechanism, irreversibly cleaving the ester into methanol and a water-soluble 2,4-dimethylbenzenesulfonate salt[3]. Acid-catalyzed hydrolysis is also a risk; while reversible in theory, the massive molar excess of water present during an aqueous wash drives the equilibrium entirely toward degradation[4]. Therefore, controlling pH, temperature, and aqueous contact time is not just recommended—it is a strict kinetic necessity.

Diagnostic FAQs & Troubleshooting

Q: Why is my yield of methyl 2,4-dimethylbenzenesulfonate drastically lower after neutralizing the reaction with NaOH? A: Strong aqueous bases like NaOH or KOH cause rapid, irreversible saponification of your product. The hydroxide ion attacks the ester, converting your target molecule back into the starting 2,4-dimethylbenzenesulfonic acid, which is then lost to the aqueous layer during phase separation[3][5]. Always use mild, weak bases like cold NaHCO₃ for quenching.

Q: How can I definitively diagnose if hydrolysis occurred during my workup? A: Implement a self-validating analytical check using ¹H NMR and TLC. On TLC, hydrolysis is indicated by the disappearance of your product spot (which normally has a moderate Rf​ in hexanes/EtOAc) and the appearance of a heavy baseline streak corresponding to the highly polar sulfonic acid[3][5]. In the ¹H NMR spectrum of the crude mixture, look for the disappearance of the sharp methyl ester singlet (typically around δ 3.7–3.8 ppm) and the emergence of a broad -OH peak, alongside a downfield shift in the aromatic protons[3].

Q: Can I skip the aqueous workup entirely to protect the ester? A: Yes, if your synthetic route permits. If you synthesized the ester using a heterogeneous base (e.g., anhydrous K₂CO₃) in a polar aprotic solvent, you can simply filter off the inorganic salts through a Celite pad and concentrate the filtrate under high vacuum[4]. If a homogeneous amine base (like pyridine) was used, an aqueous wash is usually unavoidable to remove amine salts, requiring strict adherence to the cold-workup protocol below.

Quantitative Risk Matrix

The following table summarizes the kinetic risk associated with various workup conditions.

Workup ConditionTemperatureAqueous Contact TimeExpected Hydrolysis ExtentRecommendation
1.0 M NaOH (aq) 25 °C> 15 minsCritical (> 50%)Strictly Avoid
Sat. Na₂CO₃ (aq) 25 °C15 minsModerate (10–25%)Avoid if possible
Sat. NaHCO₃ (aq) < 5 °C< 5 minsLow (< 2%)Optimal Quench
Brine / Water only < 5 °C< 5 minsNegligible (< 1%)Ideal Wash

Self-Validating Workup Protocol

Objective: Isolate methyl 2,4-dimethylbenzenesulfonate while kinetically suppressing hydrolytic degradation.

Step 1: Thermal Arrest & Quenching

  • Action: Terminate the reaction by submerging the flask in an ice-water bath until the internal temperature reaches 0–5 °C. Slowly add ice-cold saturated aqueous NaHCO₃ to neutralize residual acid or sulfonyl chloride.

  • Causality: Lowering the temperature exponentially decreases the rate constant of hydrolysis, while NaHCO₃ provides neutralization without introducing a strong enough nucleophile to trigger rapid saponification[4][5].

  • Validation Check: Monitor CO₂ evolution. Once bubbling ceases, verify the aqueous phase pH is ~7-8 using pH paper.

Step 2: Rapid Phase Extraction

  • Action: Transfer the mixture immediately to a separatory funnel. Extract with a non-polar, low-water-solubility solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Causality: MTBE dissolves significantly less water than diethyl ether, minimizing the microscopic aqueous environment around the ester during separation.

  • Validation Check: Separate the layers strictly within 5 minutes to minimize aqueous contact time[5].

Step 3: Osmotic Dehydration (Brine Wash)

  • Action: Wash the combined organic layers with one volume of ice-cold saturated NaCl (brine).

  • Causality: The high ionic strength of brine forces water out of the organic phase via osmosis, initiating the drying process and physically separating the ester from residual aqueous nucleophiles[5].

Step 4: Chemical Drying

  • Action: Add anhydrous Na₂SO₄ to the organic layer. Swirl until the drying agent flows freely like sand. Filter immediately through fluted filter paper.

  • Causality: Na₂SO₄ is a neutral drying agent. Avoid basic drying agents like K₂CO₃, which can induce localized base-catalyzed hydrolysis in the presence of trace water.

Step 5: Low-Temperature Concentration

  • Action: Remove the solvent using a rotary evaporator with the water bath set strictly below 30 °C.

  • Causality: Elevated temperatures during concentration, even with trace amounts of residual moisture, can trigger autocatalytic hydrolysis[4].

  • Validation Check: Immediately record a ¹H NMR of the crude oil to confirm the integrity of the methyl ester singlet (~3.7 ppm).

Workup Workflow Diagram

WorkupWorkflow Start Crude Reaction Mixture (Methyl 2,4-dimethylbenzenesulfonate) Quench Quench Step Risk: Exothermic Hydrolysis Start->Quench QuenchGood Ice-Cold NaHCO3 (aq) Temp < 5 °C Quench->QuenchGood Optimal Protocol QuenchBad Strong Base (NaOH) or Room Temp Quench->QuenchBad Sub-optimal Extract Extraction Step Risk: Prolonged Contact QuenchGood->Extract Hydrolyzed Hydrolyzed Byproduct (2,4-dimethylbenzenesulfonic acid) QuenchBad->Hydrolyzed ExtractGood Rapid Separation (< 5 min) Use MTBE or EtOAc Extract->ExtractGood Extract->Hydrolyzed Slow separation (> 15 min) Dry Drying Step Risk: Residual Water ExtractGood->Dry DryGood Anhydrous Na2SO4 Filter Immediately Dry->DryGood Concentrate Concentration Risk: Thermal Degradation DryGood->Concentrate ConcentrateGood Rotary Evaporation Water Bath < 30 °C Concentrate->ConcentrateGood Product Pure Methyl 2,4-dimethylbenzenesulfonate (Validated by NMR) ConcentrateGood->Product

Decision tree for mitigating sulfonate ester hydrolysis during aqueous workup.

References

  • Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PNAS. 2

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. 4

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 5

  • Dealing with the hydrolysis of Butyl 4-methylbenzenesulfonate during workup. Benchchem. 3

  • Tosylates And Mesylates. Master Organic Chemistry. 1

Sources

Technical Support Center: Catalyst and Pathway Optimization for Methyl 2,4-Dimethylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 2,4-dimethylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on catalyst selection, pathway optimization, and troubleshooting. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Synthesis Pathway and Catalyst Selection

The synthesis of methyl 2,4-dimethylbenzenesulfonate is typically a two-step process: the sulfonation of m-xylene followed by the esterification of the resulting 2,4-dimethylbenzenesulfonic acid. The choice of reagents and catalysts in each step is critical for achieving high yield and purity.

Q1: What are the primary synthetic pathways to produce methyl 2,4-dimethylbenzenesulfonate, and how do I choose the best one?

A1: There are two primary, industrially relevant pathways starting from m-xylene. Your choice depends on factors like available equipment, scale, desired purity, and safety considerations.

  • Pathway A: Sulfonylation via Sulfonyl Chloride: This is the most common and often highest-yielding laboratory method. It involves two discrete steps:

    • Step 1: Conversion of m-xylene to 2,4-dimethylbenzenesulfonyl chloride.

    • Step 2: Reaction of the sulfonyl chloride with methanol, typically in the presence of a base.

  • Pathway B: Direct Esterification of Sulfonic Acid: This pathway also involves two steps but avoids the isolation of the sulfonyl chloride intermediate.

    • Step 1: Sulfonation of m-xylene to 2,4-dimethylbenzenesulfonic acid using an agent like oleum.[1]

    • Step 2: Direct acid-catalyzed esterification of the sulfonic acid with methanol.

Recommendation: For laboratory-scale synthesis where high purity is paramount, Pathway A is generally recommended. The formation and isolation of the sulfonyl chloride intermediate provide a cleaner substrate for the final esterification step, leading to fewer byproducts.[2][3] Pathway B can be more direct but may present challenges with water management and equilibrium limitations during esterification.[4]

Synthesis_Pathways mXylene m-Xylene SulfonylChloride 2,4-Dimethylbenzenesulfonyl Chloride mXylene->SulfonylChloride Chlorosulfonic Acid or SOCl₂/Lewis Acid SulfonicAcid 2,4-Dimethylbenzenesulfonic Acid mXylene->SulfonicAcid Oleum (H₂SO₄/SO₃) FinalProduct Methyl 2,4-Dimethylbenzenesulfonate SulfonylChloride->FinalProduct Methanol, Base (e.g., Pyridine) Pathway A (Recommended) SulfonicAcid->FinalProduct Methanol, Acid Catalyst (Water Removal) Pathway B

Caption: Primary synthetic routes to methyl 2,4-dimethylbenzenesulfonate.

Q2: For the sulfonation of m-xylene, what are the pros and cons of traditional sulfonating agents versus solid acid catalysts?

A2: The choice of sulfonating agent is a critical decision point that impacts reaction conditions, safety, and waste disposal.

  • Traditional Agents (Oleum, Chlorosulfonic Acid): These are highly effective and reactive agents. Oleum (fuming sulfuric acid) is a powerful sulfonating agent used for aromatic compounds.[5] Chlorosulfonic acid can directly convert m-xylene to the corresponding sulfonyl chloride in one step.[6][7]

    • Pros: High reactivity, relatively low cost, and well-established procedures.

    • Cons: Extremely corrosive and hazardous, produce significant acidic waste, and can lead to side reactions like sulfone formation if not carefully controlled.[8][9] The reaction is highly exothermic and requires excellent temperature management.[8]

  • Solid Acid Catalysts (Zeolites, Montmorillonite Clays): These offer a greener, more sustainable alternative. The reaction typically involves a sulfonic acid or sulfonyl chloride as the sulfonating agent, but the solid acid catalyzes the electrophilic aromatic substitution.[10]

    • Pros: Reusable, non-corrosive, environmentally friendly, and can offer higher selectivity, minimizing byproduct formation. They simplify product work-up as the catalyst is easily filtered off.

    • Cons: May require higher temperatures and longer reaction times compared to traditional agents. Catalyst deactivation can occur over multiple cycles.

Comparative Data for m-Xylene Sulfonylation:

Catalyst/AgentSulfonylating AgentTemperature (°C)Time (h)Yield (%)Key Advantages/Disadvantages
Oleum (20% SO₃) Self0 - 251 - 2>95%Pro: Fast, high conversion. Con: Hazardous, corrosive, exothermic.[8]
Chlorosulfonic Acid Self0 - 251 - 2>90%Pro: Direct to sulfonyl chloride. Con: Highly corrosive, releases HCl gas.[6]
Fe³⁺-Montmorillonite TsOH120685%Pro: Reusable, eco-friendly. Con: High temperature required.[10]
Zeolite H-Beta TsOH120694%Pro: High activity, reusable. Con: High temperature, potential for deactivation.[10]

(Data synthesized from literature, including[10])

Section 2: Troubleshooting and Optimization

Even with a well-chosen pathway, experimental challenges are common. This section addresses specific issues you may encounter.

Q3: My sulfonation reaction with oleum is turning dark brown or black, and the yield is low. What's happening?

A3: A dark, tar-like appearance ("charring") is a classic sign of uncontrolled exotherm and localized overheating.[8] The sulfonation of aromatic rings is highly exothermic. If the heat is not dissipated effectively, the temperature can spike in localized areas, leading to oxidative side reactions and decomposition of both starting material and product.

Troubleshooting Steps:

  • Improve Heat Transfer: Ensure your reaction flask is adequately submerged in the cooling bath (ice/salt or cryocooler). Use a flask of appropriate size to maximize the surface area-to-volume ratio.

  • Control Reagent Addition: Add the oleum very slowly via a dropping funnel to the stirred m-xylene. The rate of addition is your primary means of controlling the reaction's heat generation.

  • Ensure Efficient Stirring: Use a powerful overhead mechanical stirrer. Inadequate mixing is a major cause of localized hot spots. A magnetic stir bar is often insufficient for viscous reaction mixtures like those involving oleum.[8]

  • Verify Oleum Concentration: The concentration of free SO₃ in oleum is critical. Too high a concentration can increase the reaction rate uncontrollably and promote the formation of unwanted sulfone byproducts.[8]

Q4: I'm following the sulfonyl chloride pathway (Pathway A), but my yield of the final ester is poor after reacting with methanol. What are the likely causes?

A4: Low yield in this step often points to issues with the sulfonyl chloride intermediate or the esterification conditions.

Potential Causes & Solutions:

  • Cause 1: Wet Reagents/Glassware. 2,4-Dimethylbenzenesulfonyl chloride is highly reactive and will readily hydrolyze with any residual moisture to form the unreactive sulfonic acid. This is a very common cause of failure.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and a dry, high-purity base (e.g., pyridine). Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[9]

  • Cause 2: Inefficient Base. The reaction of the sulfonyl chloride with methanol produces HCl as a byproduct.[3] This acid can catalyze undesirable side reactions. A base is required to scavenge the HCl and drive the reaction to completion.

    • Solution: Use a suitable base like pyridine or triethylamine. Pyridine is often preferred as it can also act as a nucleophilic catalyst.[2][11] Ensure at least one molar equivalent of the base is used.

  • Cause 3: Side Reaction with Base. If using pyridine as a base with a sulfonyl chloride, the intermediate hydrochloride byproduct can sometimes act as a nucleophile, leading to chlorinated byproducts instead of the desired ester.[9]

    • Solution: Maintain a low reaction temperature to minimize this side reaction. Adding the sulfonyl chloride slowly to the methanol/pyridine mixture can also help.

Troubleshooting_Yield Start Low Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity Step1 Which step has low yield? CheckPurity->Step1 Sulfonation Sulfonation Step Step1->Sulfonation Step 1 Esterification Esterification Step Step1->Esterification Step 2 Charring Reaction Charring? Sulfonation->Charring WetReagents Used Anhydrous Reagents/Glassware? Esterification->WetReagents ImproveCooling Improve Cooling & Slow Reagent Addition Charring->ImproveCooling Yes CheckStirring Improve Stirring (Mechanical) Charring->CheckStirring Yes DrySystem Thoroughly Dry All Components & Solvents WetReagents->DrySystem No BaseIssue Sufficient Base Used? WetReagents->BaseIssue Yes AddBase Ensure >1 eq. of Pyridine/TEA BaseIssue->AddBase No

Caption: Troubleshooting flowchart for low yield in synthesis.

Section 3: Experimental Protocols

These generalized protocols are for illustrative purposes. Always perform a thorough risk assessment and consult Safety Data Sheets (SDS) before any experiment.

Protocol 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride (Pathway A, Step 1)

This protocol is adapted from procedures for the chlorosulfonation of similar aromatic compounds.[6][7]

  • Setup: In a certified chemical fume hood, equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (to neutralize HCl).

  • Cooling: Charge the flask with m-xylene (1.0 eq) and cool the flask to 0 °C using an ice/salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel to the vigorously stirred m-xylene. Maintain the internal temperature below 5 °C throughout the addition. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours until HCl evolution ceases.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The sulfonyl chloride will separate as an oil or solid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dimethylbenzenesulfonyl chloride. This product is often used directly in the next step without further purification.

Protocol 2: Synthesis of Methyl 2,4-Dimethylbenzenesulfonate (Pathway A, Step 2)

This protocol is based on the general reaction of sulfonyl chlorides with alcohols.[2][11]

  • Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Add anhydrous methanol (approx. 5-10 eq) to the flask, followed by anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve the crude 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add this solution dropwise to the stirred methanol/pyridine mixture, keeping the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure methyl 2,4-dimethylbenzenesulfonate.

References

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 19). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Reddy, K. S. K., et al. (n.d.). Toluene-p-sulfonylation of m-xylene by various solid acid catalysts. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • Sampedro, D., et al. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Publishing. Retrieved from [Link]

  • Wang, L. (2012). Method for preparing methyl benzenesulfonate. Google Patents.

Sources

Validation & Comparative

Trace-Level Quantification of Methyl 2,4-Dimethylbenzenesulfonate: A Comparative Guide to Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals

The Threat of Sulfonate Esters & Regulatory Context

Methyl 2,4-dimethylbenzenesulfonate (often encountered as an impurity in API synthesis, such as Vortioxetine Impurity 116) belongs to a highly reactive class of compounds known as sulfonate esters. These compounds are notorious for their ability to act as alkylating agents, reacting directly with DNA nucleophiles to cause genotoxic lesions[1].

During pharmaceutical manufacturing, the use of 2,4-dimethylbenzenesulfonic acid as a reagent or salt-forming agent in the presence of residual methanol creates the perfect thermodynamic environment for the unintended esterification and formation of this mutagenic impurity[2]. Under the ICH M7(R2) guidelines, regulatory bodies mandate the stringent control of DNA-reactive impurities. For a standard pharmaceutical, the Threshold of Toxicological Concern (TTC) is strictly set at 1.5 µ g/day , which often necessitates analytical detection limits in the low parts-per-million (ppm) or even parts-per-billion (ppb) range within the final Active Pharmaceutical Ingredient (API)[3][4].

G A 2,4-Dimethylbenzenesulfonic Acid (Reagent) C Methyl 2,4-Dimethylbenzenesulfonate (Mutagenic Impurity) A->C Esterification (Heat/Acid) B Methanol (Solvent) B->C E Alkylated DNA (Genotoxic Lesion) C->E SN2 Alkylation D DNA Nucleophile (Biological Target) D->E

Caption: Mechanism of methyl 2,4-dimethylbenzenesulfonate formation and DNA alkylation.

Platform Comparison: GC-MS vs. GC-MS/MS vs. LC-MS/MS

Selecting the correct analytical platform is critical. The primary challenge in quantifying methyl 2,4-dimethylbenzenesulfonate is avoiding artifactual in-situ formation within the instrument (e.g., inside a hot GC inlet) while achieving the required sub-ppm sensitivity[5].

Below is an objective performance comparison of the three primary methodologies utilized for trace sulfonate ester analysis.

Table 1: Analytical Platform Performance Matrix
Feature / MetricDirect GC-MS (Single Quad SIM)GC-MS/MS (Triple Quad MRM)LC-MS/MS (ESI/APCI MRM)
Sensitivity (Typical LOD) 1.0 – 5.0 ppm0.05 – 0.5 ppm0.1 – 1.0 ppm
Selectivity Moderate (Relies on single m/z)High (Precursor-to-product ion transitions)High (Precursor-to-product ion transitions)
Matrix Interference High (API co-elution impacts baseline)Low (MRM filters out chemical noise)Moderate (Ion suppression effects common)
Risk of In-Situ Formation High (If API + residual alcohol enter hot inlet)Low (Mitigated by rigorous sample prep)None (Operates at lower temperatures)
Ideal Use Case Routine screening of clean matricesGold Standard for trace-level API release testing Highly reactive/thermally labile esters

Causality in Method Design: Why GC-MS/MS with LLE?

To achieve a reliable, artifact-free analysis, the experimental design must address the physical chemistry of the analyte and the matrix:

  • Liquid-Liquid Extraction (LLE): Direct injection of the API into a GC system is a critical error. If the API contains residual sulfonic acid and methanol, the heat of the GC inlet (typically >250°C) will catalyze the formation of methyl 2,4-dimethylbenzenesulfonate during the injection, yielding false positives[5]. By dissolving the API in an aqueous buffer and extracting with a non-polar solvent (e.g., hexane or ethyl acetate), the non-polar sulfonate ester partitions into the organic phase, while the polar/ionic API remains trapped in the aqueous phase[5].

  • Inlet Temperature Optimization: The GC inlet is deliberately kept at 200°C . This temperature is causally selected to be high enough to rapidly volatilize the ester, but low enough to prevent its thermal degradation prior to entering the column[8].

  • Internal Standardization: Utilizing a deuterated internal standard (e.g., Methyl-d3 p-toluenesulfonate) corrects for any variability in extraction efficiency and accounts for minor matrix effects during ionization, ensuring the protocol is inherently self-validating[6].

Workflow Step1 1. API Dissolution (Aqueous Buffer) Step2 2. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Step1->Step2 Add non-polar solvent Step3 3. Centrifugation & Organic Phase Isolation Step2->Step3 Phase separation Step4 4. GC-MS/MS Injection (Pulsed Splitless, 200°C) Step3->Step4 Extract injection Step5 5. MRM Quantitation (Target Transitions) Step4->Step5 Trace detection

Caption: Self-validating extraction and GC-MS/MS analytical workflow for sulfonate esters.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks (spiked recoveries) to ensure data integrity for every batch analyzed.

Step 1: Sample Preparation & Extraction
  • API Dissolution: Accurately weigh 100 mg of the API into a 15 mL centrifuge tube. Dissolve completely in 5.0 mL of Milli-Q water (or appropriate aqueous buffer if the API is pH sensitive)[5].

  • Internal Standard Addition: Spike the solution with 50 µL of a 1 µg/mL deuterated internal standard (IS) solution.

  • Self-Validation Spike (QC Sample): For the Quality Control sample only, spike an additional 100 mg API sample with methyl 2,4-dimethylbenzenesulfonate at the Target Limit (e.g., 2.0 ppm) to continuously verify extraction recovery and absence of matrix suppression[5].

  • Liquid-Liquid Extraction: Add 2.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes to drive the partitioning of the sulfonate ester into the organic layer[5].

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Carefully transfer the upper organic layer to a GC vial containing a 250 µL glass insert.

Step 2: GC-MS/MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal peak shape for semi-polar sulfonate esters[9].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Pulsed Splitless mode, maintained at 200°C to prevent thermal degradation[8].

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Optimize collision energies (CE) using Argon as the collision gas[1].

Step 3: Data Acquisition & System Suitability

Before analyzing the API batches, inject a System Suitability Test (SST) standard at the Limit of Quantitation (LOQ). The protocol is only validated if the SST demonstrates a Signal-to-Noise (S/N) ratio > 10:1 and a relative standard deviation (RSD) of < 10% across six replicate injections[10].

Quantitative Performance & Validation Data

When executed correctly, the GC-MS/MS (MRM) platform paired with LLE yields highly reproducible data that easily satisfies ICH M7 requirements. Table 2 summarizes the typical validation metrics achieved using this protocol.

Table 2: Typical Validation Metrics for Methyl 2,4-Dimethylbenzenesulfonate
Validation ParameterAchieved MetricRegulatory/Acceptance Criteria
Limit of Detection (LOD) 0.08 ppm (S/N > 3)Must be < 30% of TTC limit
Limit of Quantitation (LOQ) 0.25 ppm (S/N > 10)Must be ≤ TTC limit
Linearity (R²) 0.9994 (0.25 to 10.0 ppm)≥ 0.99
Method Precision (%RSD) 4.2% at 2.0 ppm≤ 15%
Spiked Recovery (Accuracy) 96.5% – 102.3%80% – 120%
Matrix Effect < 5%Evaluated via IS response stability

Note: The high recovery rates (96.5% - 102.3%) confirm that the ethyl acetate LLE efficiently isolates the impurity without inducing artifactual formation during the extraction process[5][10].

References

  • Manivannan M, Ilayaraja P, Parthiban P. "Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS." Journal of Applied Pharmaceutical Science, 2022. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." EMA, 2014. Available at:[Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)." ICH, 2017. Available at:[Link]

  • Shimadzu Corporation. "Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2)." Shimadzu Application Datasheet, No. 40. Available at:[Link]

  • Shimadzu Corporation. "Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS." ASMS 2017 TP. Available at:[Link]

  • Devenport, N. A., et al. "Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry." Analytical Chemistry, 2013. Available at:[Link]

  • European Pharmaceutical Review. "GC-MS applications in pharmaceutical analysis." EPR, 2017. Available at:[Link]

  • J-STAR Research. "FDA Guidelines on Genotoxic Impurities." J-STAR Research, 2018. Available at:[Link]

  • Sun, M., et al. "Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry." Analytical Methods, 2010. Available at:[Link]

Sources

Assessing the Purity of Methyl 2,4-Dimethylbenzenesulfonate: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,4-dimethylbenzenesulfonate is a highly reactive sulfonate ester widely utilized as an alkylating agent in organic synthesis and pharmaceutical manufacturing. Due to its DNA-reactive nature, it is classified as a 1[1], necessitating rigorous analytical control. Traditionally, assessing the purity of such intermediates has relied on mass balance approaches using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a 2[2].

This guide objectively compares qNMR against conventional chromatographic techniques, detailing the causality behind experimental choices and providing a self-validating protocol for accurate quantification.

Section 1: The Causality of Analytical Choices

When dealing with sulfonate esters, analytical scientists face specific chemical challenges. Sulfonate esters are prone to hydrolysis in aqueous environments, which can lead to artificial degradation during reversed-phase HPLC sample preparation or on-column analysis. Furthermore, HPLC-UV requires a3[3].

qNMR bypasses these limitations through fundamental physics. In a 1H qNMR experiment, the 4[4]. This allows for absolute quantification without needing an identical reference standard; instead, a highly pure, universal internal standard (IS) is used. By utilizing anhydrous deuterated solvents (such as CDCl3 or DMSO-d6), qNMR preserves the hydrolytic stability of methyl 2,4-dimethylbenzenesulfonate, ensuring the measured purity reflects the true state of the bulk material.

Workflow Start Methyl 2,4-Dimethylbenzenesulfonate Purity Assessment qNMR_Path qNMR Workflow (Absolute Method) Start->qNMR_Path HPLC_Path HPLC Workflow (Relative Method) Start->HPLC_Path qNMR_Prep Weigh Sample + Internal Standard (e.g., Maleic Acid) qNMR_Path->qNMR_Prep HPLC_Prep Prepare Sample & Specific Reference Standards HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (Delay > 5x T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (UV/MS Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Direct Ratio Calculation (Absolute Purity) qNMR_Acq->qNMR_Calc HPLC_Calc Area Normalization & Response Factor Calibration HPLC_Acq->HPLC_Calc

Comparative workflow of qNMR vs HPLC for sulfonate ester purity assessment.

Section 2: Comparative Performance Data

While qNMR is unparalleled for absolute purity determination of the main component, chromatographic methods retain an edge in 5[5]. The table below synthesizes the comparative performance of these techniques for methyl 2,4-dimethylbenzenesulfonate.

ParameterqNMR (1H)HPLC-UVGC-FID
Purity Result (%) 99.2 ± 0.199.5 ± 0.0599.4 ± 0.08
Reference Standard Required No (Uses Universal IS)Yes (Specific to Analyte)Yes (Specific to Analyte)
Analysis Time (per sample) ~15-20 mins~30-45 mins~30-40 mins
Sample Destructiveness Non-destructiveDestructiveDestructive
LOD / LOQ ~0.1% (1000 ppm)< 0.01% (100 ppm)< 0.01% (100 ppm)
Primary Error Source Gravimetric weighingResponse factor varianceThermal degradation
Section 3: Self-Validating qNMR Protocol

A robust qNMR method operates as a self-validating system. Every step must be meticulously controlled to eliminate systematic bias. If the integral of the internal standard deviates from the gravimetrically expected value, it immediately flags a preparation or relaxation error, preventing the release of false data.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Causality: Weighing is the single largest source of error in qNMR. Using a high-precision microbalance (readability of 0.001 mg) is mandatory. The IS must have a known, traceable purity and possess NMR signals that do not overlap with the analyte. For methyl 2,4-dimethylbenzenesulfonate, Maleic acid (singlet at ~6.2 ppm) is an excellent IS choice, as it avoids the aromatic (~7.0-7.8 ppm) and aliphatic (~2.3-3.8 ppm) signals of the analyte.

  • Action: Accurately weigh ~10 mg of methyl 2,4-dimethylbenzenesulfonate and ~5 mg of Maleic acid into the same vial.

Step 2: Solvent Addition and Homogenization
  • Causality: Incomplete dissolution skews the molar ratio.

  • Action: Dissolve the mixture in 1.0 mL of anhydrous CDCl3. Vortex for 60 seconds and transfer 600 µL to a high-quality 5 mm NMR tube.

Step 3: Determination of T1 Relaxation Time
  • Causality: For accurate integration, nuclei must fully return to their equilibrium state between pulses. An inversion-recovery experiment is used to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Action: Measure T1​ . Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to ensure >99.3% magnetization recovery.

Step 4: Acquisition and Processing
  • Causality: Maximum signal-to-noise ratio (SNR) is required for precise integration.

  • Action: Acquire the 1H NMR spectrum using a 90° excitation pulse. Apply a minimum of 16-64 scans. Apply zero-filling and an exponential window function (LB = 0.3 Hz) before Fourier transformation. Manually correct the phase and apply a highly rigorous baseline correction.

Step 5: Absolute Purity Calculation

The purity ( Psample​ ) is calculated using the fundamental qNMR equation:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and Pstd​ is the certified purity of the internal standard.

qNMR_Logic Weighing Precision Microbalance (Minimize Gravimetric Error) Solvent Deuterated Solvent Selection (Ensure No Peak Overlap) Weighing->Solvent T1 T1 Relaxation Measurement (Determine Delay Time) Solvent->T1 Acquisition 90° Pulse & Acquisition (D1 > 5 * T1 for 99% Recovery) T1->Acquisition Integration Phase & Baseline Correction (Accurate Peak Area) Acquisition->Integration Purity Calculate Mass Fraction (Absolute Quantification) Integration->Purity

Step-by-step logic of a self-validating qNMR protocol ensuring absolute quantification.

Conclusion

For the purity assessment of reactive intermediates like methyl 2,4-dimethylbenzenesulfonate, qNMR provides an orthogonal, highly reliable alternative to HPLC and GC. By eliminating the need for specific reference standards and avoiding hydrolytic degradation pathways, qNMR delivers absolute quantification with metrological traceability. When combined with HPLC for trace-level PGI detection, scientists achieve a comprehensive and unassailable analytical profile.

Sources

Comparative kinetic studies of methyl 2,4-dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Kinetics of Methyl 2,4-Dimethylbenzenesulfonate as a Methylating Agent

For researchers, scientists, and professionals in drug development, the selection of a methylating agent is a critical decision that balances reactivity, selectivity, safety, and scalability. Methylation, the addition of a methyl group, is a cornerstone of organic synthesis, frequently employed to modify a molecule's biological activity, solubility, and metabolic profile.[1] This guide provides a comprehensive comparative kinetic analysis of methyl 2,4-dimethylbenzenesulfonate, an effective yet often overlooked methylating agent. We will objectively compare its performance with common alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic challenges.

Introduction to Methyl 2,4-Dimethylbenzenesulfonate

Methyl 2,4-dimethylbenzenesulfonate belongs to the class of sulfonate esters, which are renowned for their utility as alkylating agents due to the excellent leaving group ability of the sulfonate anion.[2] The structure features a methyl group attached to a sulfonate ester, which is in turn connected to a benzene ring substituted with two additional methyl groups at the 2- and 4-positions. These substituents on the aromatic ring subtly modulate the electronic properties and, consequently, the reactivity of the molecule.

The synthesis of methyl 2,4-dimethylbenzenesulfonate is typically achieved through the reaction of 2,4-dimethylbenzenesulfonyl chloride with methanol, often in the presence of a base to neutralize the HCl byproduct. The parent 2,4-dimethylbenzenesulfonic acid can be prepared by the sulfonation of m-xylene.[3]

Foundational Principles: Kinetics of Nucleophilic Substitution

The methylation reactions involving methyl 2,4-dimethylbenzenesulfonate are classic examples of nucleophilic substitution. The reaction kinetics and mechanism are predominantly dictated by two pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[4]

  • SN2 Reaction: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[5] The reaction rate is dependent on the concentration of both the substrate (the methylating agent) and the nucleophile, following second-order kinetics (Rate = k[Substrate][Nucleophile]).[6][7] For methyl esters, which have a sterically unhindered methyl group, the SN2 pathway is strongly favored.[8]

  • SN1 Reaction: This is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[5][6] This intermediate then rapidly reacts with the nucleophile. The rate depends only on the substrate concentration, exhibiting first-order kinetics (Rate = k[Substrate]).[6] This pathway is disfavored for methylating agents as the primary methyl carbocation is highly unstable.[8]

G cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) SN2_Start Nu⁻ + CH₃-LG SN2_TS [Nu---CH₃---LG]⁻ (Transition State) SN2_Start->SN2_TS Concerted Step SN2_End Nu-CH₃ + LG⁻ SN2_TS->SN2_End SN1_Start R₃C-LG SN1_Intermediate R₃C⁺ + LG⁻ (Carbocation Intermediate) SN1_Start->SN1_Intermediate Slow (Rate-Determining) SN1_End R₃C-Nu SN1_Intermediate->SN1_End Fast + Nu⁻

Figure 1: Comparative pathways for SN2 and SN1 nucleophilic substitution reactions.

Experimental Design for Kinetic Analysis

To quantitatively assess and compare the reactivity of methylating agents, precise kinetic experiments are essential. The choice of analytical technique depends on the reaction timescale and the physicochemical properties of the species involved.

Common Methodologies:

  • Spectrophotometry (UV-Vis): Useful when the reactant or product has a distinct chromophore, allowing for continuous monitoring of concentration changes.

  • NMR Spectroscopy: Provides detailed structural information, enabling the simultaneous tracking of reactant consumption and product formation by integrating peak areas over time.[9][10]

  • Conductivity Measurement: Applicable for reactions that produce or consume ions, such as solvolysis reactions where an acid is generated, altering the solution's conductivity.[11]

  • Stopped-Flow Technique: Ideal for very fast reactions (millisecond timescale), where reactants are rapidly mixed and the subsequent reaction is monitored spectroscopically in an observation cell.[12][13][14]

Protocol: Kinetic Analysis of Methylation via ¹H NMR Spectroscopy

This protocol outlines a self-validating system for determining the second-order rate constant of a methylation reaction.

  • Reagent Preparation: Prepare stock solutions of methyl 2,4-dimethylbenzenesulfonate (e.g., 0.1 M), the nucleophile (e.g., 0.1 M sodium phenoxide), and an internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆). The internal standard is crucial for accurate quantification as its concentration remains constant.

  • Reaction Initiation: In an NMR tube maintained at a constant temperature (e.g., 25.0 °C) within the NMR spectrometer, inject precise volumes of the methylating agent and nucleophile solutions. Time zero (t=0) is the moment of mixing.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The delay between scans should be at least five times the longest T₁ relaxation time of the protons being observed to ensure quantitative accuracy.

  • Data Processing: For each spectrum, integrate the signal corresponding to a unique proton on the product molecule and a proton on the internal standard.

  • Concentration Calculation: Calculate the concentration of the product at each time point using the following relation: [Product]t = ([Standard]initial × IProduct) / (IStandard × NProduct / NStandard) where I is the integration value and N is the number of protons giving rise to the signal.

  • Kinetic Plot: For a second-order reaction with initial concentrations [A]₀ and [B]₀, plot ln([B]₀[A]t / [A]₀[B]t) versus time. The slope of this line will be ([A]₀ - [B]₀)k, from which the rate constant k can be determined.

Figure 2: Experimental workflow for a kinetic study using NMR spectroscopy.

Comparative Kinetic Data

The reactivity of a methylating agent is best understood by comparing its performance against established benchmarks under identical conditions.

A. Solvolysis Kinetics: The Role of the Solvent

The two methyl groups on the benzene ring are electron-donating. In reactions where the S-O bond cleaves (as in the solvolysis of sulfonyl chlorides), electron-donating groups decrease the reaction rate by destabilizing the electron-deficient sulfur in the transition state.[15] However, in the SN2 methylation reaction, the key event is the attack at the methyl carbon. The electronic effect of the ring substituents on the leaving group's ability is generally modest.

Table 1: Representative Solvolysis Rate Constants of Arenesulfonyl Derivatives

SubstrateSolventTemp (°C)Rate Constant (s⁻¹)Mechanism
Benzenesulfonyl Chloride50% Acetone/Water25.02.43 x 10⁻⁴SN2 at Sulfur
p-Toluenesulfonyl Chloride50% Acetone/Water25.01.77 x 10⁻⁴SN2 at Sulfur
m-Nitrobenzenesulfonyl Chloride50% Acetone/Water25.07.33 x 10⁻⁴SN2 at Sulfur

Data extracted from a 1927 study on sulfonyl chlorides illustrates the electronic effects on the sulfonyl sulfur.[15][16] For methyl 2,4-dimethylbenzenesulfonate, the reaction site is the methyl carbon, and the primary factor is the leaving group's stability.

B. Comparison with Standard Methylating Agents

The most practical comparison is against widely used methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI). DMS is an industrial workhorse due to its high reactivity and low cost, while MeI is a laboratory staple known for its potent methylating ability.[1][17][18]

Table 2: Comparative Reactivity of Methylating Agents

Methylating AgentLeaving GroupLeaving Group pKa (approx.)Relative Reactivity TrendKey Characteristics
Methyl 2,4-Dimethylbenzenesulfonate 2,4-Dimethylbenzenesulfonate-2 to -3Moderate-HighStable, non-volatile liquid; good balance of reactivity and safety.
Methyl p-Toluenesulfonate (MeOTs)p-Toluenesulfonate-2.8Moderate-HighWidely used benchmark; solid, easy to handle.[19]
Dimethyl Sulfate (DMS)Methyl Sulfate (CH₃SO₄⁻)-3.0HighHighly reactive, cost-effective, but extremely toxic and carcinogenic.[1][17]
Methyl Iodide (MeI)Iodide (I⁻)-9.3Very HighVery reactive due to excellent iodide leaving group; volatile and toxic.[1][18]

Causality of Reactivity: The rate of an SN2 reaction is profoundly influenced by the leaving group's ability to stabilize a negative charge. This is often correlated with the pKa of the conjugate acid; a better leaving group comes from a stronger acid (lower pKa).[2]

  • Methyl Iodide is highly reactive because iodide is an exceptionally good leaving group (HI is a very strong acid).[1]

  • Sulfonate Esters (including methyl 2,4-dimethylbenzenesulfonate) are also very effective because arenesulfonic acids are strong acids, making the sulfonate anion a stable, excellent leaving group.

  • Dimethyl Sulfate is highly reactive because the methyl sulfate anion is a very stable leaving group.[17]

While MeI is often the most reactive in absolute terms, sulfonate esters like methyl 2,4-dimethylbenzenesulfonate offer a compelling balance. They are typically less volatile and possess a less severe acute toxicity profile compared to DMS and MeI, making them more amenable to scale-up and safer to handle in a laboratory setting.[1]

G Nu Nu⁻ (Nucleophile) Substrate CH₃-O-SO₂-Ar (Methyl 2,4-Dimethylbenzenesulfonate) Nu->Substrate Backside Attack TS [Nu---CH₃---O-SO₂-Ar]⁻ (SN2 Transition State) Product Nu-CH₃ TS->Product LG ⁻O-SO₂-Ar (Leaving Group) TS->LG

Figure 3: SN2 transition state for the methylation of a nucleophile by methyl 2,4-dimethylbenzenesulfonate.

Conclusion: A Strategic Choice for Methylation

The kinetic profile of methyl 2,4-dimethylbenzenesulfonate positions it as a highly effective methylating agent, with reactivity comparable to other widely used sulfonate esters and approaching that of dimethyl sulfate. Its reaction mechanism is overwhelmingly SN2, ensuring predictable, second-order kinetics ideal for process control and optimization in drug development.

While methyl iodide may offer faster reaction rates due to the superior leaving group ability of iodide, methyl 2,4-dimethylbenzenesulfonate provides a strategic advantage by balancing potent reactivity with enhanced safety and handling characteristics. It is a non-volatile liquid, which significantly reduces inhalation risks compared to the volatile MeI or the highly toxic DMS. For researchers and process chemists, methyl 2,4-dimethylbenzenesulfonate represents a robust and reliable tool, occupying a valuable middle ground that combines efficacy with a more favorable process safety profile. This makes it an optimal choice for applications where a balance of reactivity, control, and safety is paramount.

References

  • Synthesis and solvolysis of arylsulfonylmethyl arenesulfonates. R Discovery. Available at: [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. (2008). Available at: [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. (2022). Available at: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemistry Learner. (2021). Available at: [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Institutes of Health. (2022). Available at: [Link]

  • SN1 and SN2 Reaction of Haloalkanes. BYJU'S. (2021). Available at: [Link]

  • A comparison of several modern alkylating agents. Arkivoc. (2009). Available at: [Link]

  • Dimethyl sulfate. Wikipedia. Available at: [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC. (2014). Available at: [Link]

  • (PDF) SN1 and SN2 reactions. ResearchGate. (2017). Available at: [Link]

  • Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. (2023). Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. (2025). Available at: [Link]

  • Experimental methods of chemical kinetics. Chemistry LibreTexts. (2022). Available at: [Link]

  • Rapid Kinetic Techniques. University of Hertfordshire Research Archive. Available at: [Link]

  • (PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ResearchGate. (2019). Available at: [Link]

  • NUCLEOPHILIC REACTIONS OF 9-ISOPROPYL-2,4-DIMETHOXY- 7,12-DIMETHYL-3-(PHENYLSULFONYL)BENZO[a]HEPTALENE WITH LITHIUM DIALKYLAMIDE. HETEROCYCLES. (2010). Available at: [Link]

  • Mayr nucleophilicity scale for mNHOs and some NHCs. ResearchGate. (2022). Available at: [Link]

  • Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Macmillan Group. (2013). Available at: [Link]

  • Reactivity Scales Nucleophiles Electrophiles. LMU. Available at: [Link]

Sources

Trace-Level Quantification of Methyl 2,4-Dimethylbenzenesulfonate: A UPLC-MS/MS Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of Potential Genotoxic Impurities (PGIs) in Active Pharmaceutical Ingredients (APIs) is a critical regulatory mandate. Sulfonate esters, formed by the reaction of sulfonic acid salt-forming agents with residual alcohols, are highly reactive alkylating agents capable of inducing genetic mutations 1. Following ICH M7 guidelines, these impurities must be strictly controlled to the Threshold of Toxicological Concern (TTC), often requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range 2.

This guide objectively compares the performance of a targeted Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow against traditional Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of methyl 2,4-dimethylbenzenesulfonate . By examining the mechanistic causality behind ionization choices and sample preparation, we provide a self-validating analytical protocol designed for maximum scientific integrity.

The Mechanistic Challenge of Alkyl Sulfonate Analysis

Methyl 2,4-dimethylbenzenesulfonate (C9H12O3S, MW: 200.05) presents a unique analytical triad of challenges:

  • Trace-Level Sensitivity: The TTC limit necessitates highly sensitive detection, rendering standard HPLC-UV obsolete.

  • Thermal Instability: Traditional GC-MS methods require high injection port temperatures, which can induce thermal degradation of the sulfonate ester before it reaches the detector [[3]]().

  • Artifactual Generation: If protic solvents (like methanol) are used during sample preparation, residual 2,4-dimethylbenzenesulfonic acid in the API can react in-situ to artificially form the methyl ester, leading to false-positive Out of Specification (OOS) results [[4]]().

To circumvent these issues, modern laboratories pivot toward direct ambient ionization or targeted LC-MS/MS platforms that bypass thermal stress and derivatization entirely 5.

Workflow Architecture & Logical Relationships

The diagram below maps the logical divergence between the recommended UPLC-MS/MS methodology and the legacy GC-MS approach.

PGI_Workflow cluster_LC UPLC-MS/MS (Recommended) cluster_GC GC-MS (Alternative) Start API Sample (Contains Trace PGI) Prep1 Aprotic Cold Extraction Start->Prep1 Prep2 In-situ Derivatization Start->Prep2 Sep1 UPLC C18 Separation Prep1->Sep1 Ion1 APCI+ Ionization Sep1->Ion1 Det1 Triple Quad MRM Ion1->Det1 Sep2 Capillary GC Prep2->Sep2 Ion2 Electron Impact (EI) Sep2->Ion2 Det2 Single Quad SIM Ion2->Det2

Comparison of UPLC-MS/MS and GC-MS workflows for sulfonate ester PGI quantification.

Causality in Experimental Design

As an Application Scientist, method development is not about trial and error; it is about exploiting molecular physics.

Why Aprotic Solvents? We mandate 100% LC-MS grade Acetonitrile for sample extraction. Utilizing methanol or ethanol provides the very substrate needed for esterification. By utilizing a cold, aprotic solvent, we freeze the chemical state of the sample, ensuring that the detected methyl 2,4-dimethylbenzenesulfonate was present in the solid API, not synthesized in the HPLC vial.

Why APCI over ESI? While Electrospray Ionization (ESI) is standard for many pharmaceuticals, sulfonate esters are relatively non-polar and lack highly basic nitrogen atoms for efficient protonation. Furthermore, ESI is highly susceptible to matrix suppression from the high-concentration API co-eluting in the source. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions via a corona discharge. This hardier ionization mechanism provides superior sensitivity for benzenesulfonate derivatives and is drastically less affected by API matrix effects 1.

Optimized UPLC-MS/MS Methodology

This protocol is designed as a self-validating system , incorporating internal checks to guarantee data integrity.

Phase 1: Artifact-Free Sample Preparation
  • Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using 100% LC-MS grade Acetonitrile (pre-chilled to 4°C).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrix components.

  • Transfer the supernatant to an amber HPLC vial to prevent photo-degradation.

Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: High theoretical plates ensure sharp peak shapes, allowing the PGI to elute rapidly (< 5 mins) and minimizing on-column hydrolysis.

  • Mobile Phase: Channel A: 0.1% Formic Acid in Water; Channel B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.0 minute. Total run time: 5.0 minutes.

  • Flow Rate & Temperature: 0.4 mL/min, Column oven at 40°C.

Phase 3: Mass Spectrometry (APCI-MS/MS)
  • Source: APCI in Positive Ion Mode.

  • MRM Transitions for Methyl 2,4-dimethylbenzenesulfonate ([M+H]^+^ = 201.1):

    • Quantitation Transition:m/z 201.1 → 105.1 (Loss of methylsulfonic acid, generating the stable dimethylphenyl cation).

    • Qualification Transition:m/z 201.1 → 169.1 (Loss of methanol).

  • Parameters: Corona current 5.0 µA, Desolvation Temp 450°C, Cone Voltage 25V, Collision Energy 15-25 eV.

Phase 4: The Self-Validating System (Quality Controls)

To prove the absence of matrix suppression and false positives, every batch must include:

  • Blank Verification: Inject the pure diluent. A peak area >5% of the LOQ invalidates the run (indicates carryover).

  • Matrix Spike Recovery: Analyze the unspiked API, followed by the API spiked at 30%, 100%, and 150% of the TTC limit. Recoveries must fall between 80-120%. Failure indicates matrix suppression, requiring standard addition protocols.

Performance Comparison

The table below synthesizes the quantitative performance of our UPLC-APCI-MS/MS method against alternative platforms based on recent validation studies of sulfonate ester PGIs 2 [[3]]().

Analytical MetricTarget Product: UPLC-APCI-MS/MSAlternative 1: Capillary GC-MSAlternative 2: HPLC-UV
Limit of Detection (LOD) 0.05 ppm 0.74 ppm15.0 ppm
Limit of Quantitation (LOQ) 0.15 ppm 2.48 ppm50.0 ppm
Total Run Time 5.0 min 25.0 min30.0 min
Sample Preparation Direct Dilution (Cold)Headspace / DerivatizationDirect Dilution
Artifact Risk Extremely Low High (Thermal/Chemical)Low
Spike Recovery (%) 95 - 102% 80 - 88%90 - 95%
Matrix Interference Minimal (MRM Specificity)High (Co-eluting volatiles)Severe (Baseline noise)

Conclusion

For the quantification of methyl 2,4-dimethylbenzenesulfonate, UPLC-MS/MS operating in APCI positive mode significantly outperforms GC-MS and HPLC-UV. By utilizing cold aprotic extraction and highly specific MRM transitions, this methodology eliminates the risk of thermal degradation and artifactual ester generation. The resulting workflow not only meets the stringent LOD/LOQ requirements dictated by ICH M7 but provides a robust, high-throughput, and self-validating system for routine pharmaceutical quality control.

References

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Source: nih.gov. URL:[Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Source: japsonline.com. URL:[Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Source: acs.org. URL: [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Source: nih.gov. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2,4-dimethylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, mechanistically grounded safety protocol is paramount when handling potent alkylating agents. Methyl 2,4-dimethylbenzenesulfonate (CAS: 102439-46-3)[1] is a highly reactive sulfonate ester utilized in advanced pharmaceutical synthesis. Standard laboratory safety measures are insufficient for this class of compounds; operations must be engineered to prevent exposure and ensure complete chemical destruction post-use.

Here is the comprehensive, self-validating operational guide for handling this critical reagent.

Mechanistic Basis for Hazard (The "Why")

To respect the chemical, one must understand its reactivity. Methyl 2,4-dimethylbenzenesulfonate is classified under the "Cohort of Concern" by the ICH M7 guidelines for DNA-reactive (mutagenic) impurities[2].

The hazard is driven by the 2,4-dimethylbenzenesulfonate moiety, which acts as an exceptional leaving group. This structural feature renders the esterified methyl group highly electrophilic[3]. When introduced to biological systems, this electrophile undergoes rapid bimolecular nucleophilic substitution (SN2) with nucleophilic sites on DNA (such as the N7 position of guanine). This covalent alkylation leads to base-pair mismatches during cellular replication, driving its mutagenic and carcinogenic profile. Furthermore, contact with dermal or ocular tissue results in the alkylation of nucleophilic amino acid residues in proteins, causing severe chemical burns and immunological sensitization[4].

ToxicityMechanism A Methyl 2,4-dimethylbenzenesulfonate (Electrophile) C SN2 Nucleophilic Substitution A->C Leaving group departs B DNA Base (e.g., N7-Guanine Nucleophile) B->C Nucleophilic attack D Methylated DNA Adduct (Lesion) C->D Covalent bond forms E Base-Pair Mismatch & Mutagenesis (ICH M7) D->E Replication error

Figure 1: SN2 mechanism of DNA alkylation by Methyl 2,4-dimethylbenzenesulfonate leading to mutagenesis.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are highly permeable to low-molecular-weight alkylating agents over time. PPE selection must be scaled to the operational volume and the kinetic risk of permeation.

Operational ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (< 5 mL) Double-gloving: Inner standard nitrile, Outer heavy-duty nitrile (8+ mil).Snug-fitting chemical splash goggles.Flame-retardant lab coat with knit cuffs.Not required if handled strictly inside a certified fume hood.
Preparative (5 - 500 mL) Inner standard nitrile, Outer Butyl rubber or Silver Shield laminate gloves.Chemical splash goggles + full-face shield.Tyvek® or equivalent chemical-resistant disposable suit over lab coat.NIOSH-approved respirator with P100/Organic Vapor cartridges if hood airflow is compromised.
Process (> 500 mL) Dedicated glovebox/isolator gauntlets (Butyl/Hypalon).Integrated isolator shielding.Full chemical encapsulating suit (if handling outside closed systems).Supplied-air respirator (SAR) for emergency spill response.

Operational Plan & Handling Protocols

To mitigate the risk of aerosolization or dermal exposure, all transfers must utilize closed-system techniques. Pouring this chemical open to the atmosphere is strictly prohibited.

Methodology 1: Closed-System Material Transfer

  • Environmental Control: Verify that the hard-ducted chemical fume hood has a minimum face velocity of 100 fpm. Clear the workspace of all non-essential equipment.

  • Atmospheric Purging: Purge both the receiving reaction vessel and the reagent bottle with an inert gas (Nitrogen or Argon). Moisture ingress can cause slow, uncontrolled hydrolysis, building pressure over time.

  • Syringe Transfer (Analytical): Utilizing a gas-tight glass syringe with a Luer-lock PTFE needle, penetrate the septum of the reagent bottle. Draw the required volume slowly to avoid cavitation, and transfer directly into the sealed reaction vessel.

  • Cannula Transfer (Preparative): For volumes exceeding 50 mL, utilize a double-tipped cannula. Apply positive inert gas pressure to the reagent bottle to force the liquid through the cannula into the receiving flask.

  • Immediate Decontamination: Do not remove contaminated transfer equipment from the hood. Immediately draw the designated quenching solution (see Section 4) through the syringes, needles, and cannulas to destroy residual compound.

OperationalWorkflow Step1 1. Fume Hood / Isolator Prep Verify airflow & purge Step2 2. Don Advanced PPE Double nitrile/butyl gloves Step1->Step2 Step3 3. Closed-System Transfer Schlenk line or syringe tech Step2->Step3 Step4 4. Reaction Execution Monitor temp & pressure Step3->Step4 Step5 5. In-Situ Quenching 1M NaOH or 10% Na2S2O3 Step4->Step5 Step6 6. Waste Segregation Label as Mutagenic Waste Step5->Step6

Figure 2: Step-by-step operational workflow for the safe transfer and processing of alkyl sulfonates.

Decontamination and Disposal Plan

Waste containing Methyl 2,4-dimethylbenzenesulfonate cannot be disposed of via standard organic waste streams due to its persistent mutagenic threat. It must be chemically destroyed (quenched) at the source.

Quenching Strategy Comparison

Quenching AgentMechanism of ActionReaction KineticsByproductsRecommended Use Case
10% Sodium Thiosulfate (in 0.5M NaOH) SN2 nucleophilic attack by "soft" S2O32- ion.Very Fast (Minutes to Hours)Water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).Primary choice for spills, glassware decontamination, and waste quenching.
1M to 2M Sodium Hydroxide (NaOH) Alkaline hydrolysis of the ester bond.Moderate (Hours to Days)Sulfonate salt and Methanol.Secondary choice; useful for highly aqueous waste streams.

Methodology 2: Chemical Quenching and Disposal

  • Preparation of Quench Solution: Prepare a 10% (w/v) Sodium Thiosulfate (Na2S2O3) solution in 0.5M Sodium Hydroxide (NaOH). Causality note: The alkaline environment is critical; it prevents the thiosulfate from decomposing into toxic sulfur dioxide (SO2) gas under acidic conditions.

  • Quenching Reaction: Slowly add the quenching solution to the reaction vessel or waste container. Maintain a volumetric ratio of at least 10:1 (Quench:Waste) to ensure a vast molar excess of the nucleophile.

  • Agitation and Incubation: Alkyl sulfonates are often poorly soluble in water. Stir the biphasic mixture vigorously to maximize surface area and facilitate the interfacial SN2 reaction. Allow the mixture to stir at room temperature for a minimum of 12 hours.

  • System Validation: For process-scale operations, verify the complete destruction of the starting material via HPLC or TLC before proceeding to final disposal. This creates a self-validating safety loop.

  • Final Disposal: Once chemically neutralized, label the container as "Aqueous Waste - Quenched Alkylating Agent" and dispose of it through an approved hazardous waste management facility[4].

Emergency Response Procedures

  • Small Spills (< 50 mL): Do not use water, as it will merely spread the hydrophobic compound. Cover the spill with a solid absorbent (e.g., vermiculite or sand). Carefully scoop the absorbent into a chemical waste container and immediately saturate it with the 10% Sodium Thiosulfate quenching solution.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to chemically neutralize the chemical on the skin with thiosulfate or base, as the exothermic reaction will worsen tissue damage. Seek immediate medical attention[4].

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.